tert-Butyltrifluoroborate
Description
Structure
2D Structure
Properties
Molecular Formula |
C4H9BF3- |
|---|---|
Molecular Weight |
124.92 g/mol |
IUPAC Name |
tert-butyl(trifluoro)boranuide |
InChI |
InChI=1S/C4H9BF3/c1-4(2,3)5(6,7)8/h1-3H3/q-1 |
InChI Key |
GIUAGEWCTPWNRG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(C)(C)C)(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Potassium tert-Butyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Potassium tert-butyltrifluoroborate is a versatile and increasingly important reagent in modern organic synthesis. As a stable, crystalline solid, it serves as a convenient source of the tert-butyl nucleophile in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its stability to air and moisture, in contrast to the corresponding boronic acid or Grignard and organolithium reagents, makes it an attractive option for applications in pharmaceutical and fine chemical manufacturing. This guide provides a comprehensive overview of the synthetic routes to potassium this compound, complete with detailed experimental protocols and a comparative analysis of the available methods.
Synthetic Strategies
The synthesis of potassium this compound, like other potassium organotrifluoroborates, predominantly relies on the formation of a carbon-boron bond followed by fluorination with a suitable fluoride source. The most common and practical approach involves the reaction of a tert-butyl organometallic species with a trialkyl borate, followed by in situ treatment with potassium hydrogen difluoride (KHF₂). The two primary organometallic precursors utilized are tert-butylmagnesium chloride (a Grignard reagent) and tert-butyllithium.
The general synthetic pathway can be visualized as a two-step process occurring in a single pot:
-
Borylation: A highly nucleophilic tert-butyl group from an organometallic reagent (tert-butylmagnesium chloride or tert-butyllithium) attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a tetracoordinate borate intermediate.
-
Fluorination: The addition of an aqueous solution of potassium hydrogen difluoride (KHF₂) to the reaction mixture accomplishes two key transformations. Firstly, it hydrolyzes the borate ester. Secondly, it provides the fluoride ions necessary to form the stable trifluoroborate salt, which often precipitates from the reaction mixture and can be isolated through filtration.
The overall transformation is depicted in the following workflow:
General synthetic workflow for potassium this compound.
Experimental Protocols
Method 1: From tert-Butylmagnesium Chloride
This method is generally preferred for its operational simplicity and the commercial availability of tert-butylmagnesium chloride solutions.
Reaction Scheme:
(CH₃)₃CMgCl + B(OR)₃ → [(CH₃)₃CB(OR)₃]MgCl [(CH₃)₃CB(OR)₃]MgCl + 3KHF₂ + H₂O → K[(CH₃)₃CBF₃] + 3RF + MgClF + 2KF + 2H₂O
Procedure:
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is assembled. The flask is purged with dry nitrogen.
-
Reagents: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by a trialkyl borate (e.g., trimethyl borate or triisopropyl borate, 1.0 equivalent). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: A solution of tert-butylmagnesium chloride in THF (1.0 M, 1.05 equivalents) is added dropwise via the addition funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Warming: The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Fluorination: The flask is cooled to 0 °C in an ice bath. A saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 3.0 equivalents) is added slowly.
-
Isolation: The mixture is stirred at room temperature for 1 hour. The resulting precipitate is collected by vacuum filtration, washed with cold water and diethyl ether, and dried under high vacuum to afford potassium this compound as a white solid.
Method 2: From tert-Butyllithium
This method utilizes the highly reactive tert-butyllithium and requires stringent anhydrous and anaerobic conditions. tert-Butyllithium is pyrophoric and must be handled with extreme care by trained personnel.[3]
Reaction Scheme:
(CH₃)₃CLi + B(OR)₃ → [(CH₃)₃CB(OR)₃]Li [(CH₃)₃CB(OR)₃]Li + 3KHF₂ + H₂O → K[(CH₃)₃CBF₃] + 3RF + LiF + 2KF + 2H₂O
Procedure:
-
Setup: A rigorously flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet is assembled. The flask is purged with dry nitrogen.
-
Reagents: Anhydrous diethyl ether or THF is added to the flask, followed by a trialkyl borate (1.0 equivalent). The solution is cooled to -78 °C.
-
Organolithium Addition: A solution of tert-butyllithium in pentane (1.7 M, 1.0 equivalent) is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
-
Warming: The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
Fluorination: The reaction is cooled to 0 °C, and a saturated aqueous solution of KHF₂ (3.0 equivalents) is added cautiously.
-
Isolation: The mixture is stirred for 1 hour at room temperature. The product is isolated by vacuum filtration, washed with cold water and diethyl ether, and dried under vacuum.
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of potassium this compound based on the generalized protocols. Note that yields are expected to be in a similar range to other potassium alkyltrifluoroborates prepared by these methods.
| Parameter | Method 1 (Grignard) | Method 2 (Organolithium) |
| tert-Butyl Source | tert-Butylmagnesium Chloride | tert-Butyllithium |
| Borate Ester | Trimethyl borate / Triisopropyl borate | Trimethyl borate / Triisopropyl borate |
| Solvent | Tetrahydrofuran (THF) | Diethyl ether / THF |
| Reaction Temp. | -78 °C to room temperature | -78 °C to room temperature |
| Fluorinating Agent | Potassium Hydrogen Difluoride (KHF₂) | Potassium Hydrogen Difluoride (KHF₂) |
| Equivalents of KHF₂ | 3.0 | 3.0 |
| Typical Yield | 70-90% (estimated) | 70-90% (estimated) |
| Purity | >95% after recrystallization | >95% after recrystallization |
Mandatory Visualizations
The logical relationship between the choice of starting material and the subsequent reaction pathway is illustrated below.
Decision pathway for the synthesis of potassium this compound.
Conclusion
The synthesis of potassium this compound is readily achievable through well-established organometallic and boron chemistry. The choice between using a Grignard reagent or an organolithium compound as the tert-butyl source will depend on the specific laboratory capabilities, safety considerations, and desired reactivity profile. Both pathways converge to a common fluorination step with potassium hydrogen difluoride, yielding a stable and valuable synthetic building block. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to incorporate potassium this compound into their synthetic strategies.
References
An In-Depth Technical Guide to Potassium Tert-butyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of potassium tert-butyltrifluoroborate. It details experimental protocols for its synthesis and its primary application in carbon-carbon bond formation, offering valuable insights for its use in organic synthesis and drug discovery.
Core Physical and Chemical Properties
Potassium this compound is a white to off-white, solid organoboron compound.[1] It is known for its stability under atmospheric conditions, making it a convenient reagent in various chemical transformations.[2]
Table 1: Physical and Chemical Data of Potassium this compound
| Property | Value | References |
| CAS Number | 1260112-05-7 | [1][3] |
| Molecular Formula | C4H9BF3K | [1] |
| Molecular Weight | 164.02 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | >370 °C | [3] |
| Purity | 95% - 97% | [3] |
| IUPAC Name | potassium tert-butyl(trifluoro)borate(1-) | [3] |
| InChI Key | DUBQQKQAMBSJQA-UHFFFAOYSA-N | [3] |
| Storage | Inert atmosphere, store in freezer (-20°C) |
Synthesis and Reactivity
Potassium this compound is primarily valued for its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its stability compared to the corresponding boronic acid makes it an attractive reagent in organic synthesis.
General Synthesis of Potassium Alkyltrifluoroborates
While a specific protocol for potassium this compound is not detailed in the literature, a general and widely adopted method for the synthesis of potassium organotrifluoroborates involves a two-step process. This process can be adapted for the synthesis of the tert-butyl derivative.
Experimental Protocol: General Synthesis
-
Formation of the Trialkyl Borate Adduct: An organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), is reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). For the synthesis of potassium this compound, tert-butylmagnesium halide or tert-butyllithium would be the appropriate starting material. This reaction is typically carried out in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures.
-
Formation of the Trifluoroborate Salt: The resulting boronic acid or boronate ester, often generated in situ, is then treated with an aqueous solution of potassium hydrogen fluoride (KHF2).[4][5] This reaction leads to the formation of the stable potassium organotrifluoroborate salt, which can often be isolated by precipitation or crystallization.[4]
Applications in Drug Development and Organic Synthesis
The primary application of potassium this compound in the context of drug development is its use as a building block in the synthesis of complex organic molecules via the Suzuki-Miyaura cross-coupling reaction.[2][5][6] This reaction is a powerful tool for forming carbon-carbon bonds, a fundamental process in the construction of pharmaceutical compounds.[5]
Suzuki-Miyaura Cross-Coupling Reaction
Potassium this compound serves as a stable and effective nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling with various organic halides or triflates (Ar-X).
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
A general procedure for the Suzuki-Miyaura cross-coupling of a potassium alkyltrifluoroborate is as follows:
-
Reaction Setup: A reaction vessel is charged with the aryl or vinyl halide/triflate, potassium this compound (typically 1.1 to 1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)2, PdCl2(dppf)·CH2Cl2), a suitable phosphine ligand (e.g., RuPhos, PPh3), and a base (e.g., Cs2CO3, K2CO3).[5][7]
-
Solvent and Reaction Conditions: A solvent system, often a mixture of an organic solvent and water (e.g., toluene/H2O, THF/H2O), is added.[5][7] The reaction mixture is then heated, typically to between 80-100 °C, and stirred until the reaction is complete, as monitored by techniques such as TLC or GC-MS.
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by a suitable method, such as flash column chromatography.
Safety and Handling
Potassium this compound is classified as an irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is irritating to the eyes, respiratory system, and skin.[1]
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Conclusion
Potassium this compound is a valuable and versatile reagent in modern organic synthesis. Its stability and effectiveness in Suzuki-Miyaura cross-coupling reactions make it a key component in the synthesis of complex molecules, particularly in the field of drug discovery and development. The methodologies outlined in this guide provide a foundation for its successful application in the laboratory.
References
- 1. aspirasci.com [aspirasci.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium this compound | 1260112-05-7 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
Stability and Handling of Potassium tert-Butyltrifluoroborate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and handling of potassium tert-butyltrifluoroborate salts. These reagents have emerged as versatile and valuable building blocks in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Their increasing popularity is largely due to their enhanced stability compared to other organoboron compounds.[4] This document outlines their chemical stability, proper handling and storage procedures, and key experimental protocols relevant to their use.
Chemical Stability
Potassium organotrifluoroborates, including the tert-butyl variant, are generally characterized as crystalline solids that are stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[2][5][6] This remarkable stability is a significant advantage over many other organometallic reagents that require inert atmosphere techniques for handling and storage.[2]
However, the stability of potassium this compound is not absolute and is influenced by several factors, most notably pH and the presence of Lewis acids.
Hydrolytic Stability
The primary pathway for the degradation of potassium organotrifluoroborates is hydrolysis to the corresponding boronic acid.[7][8] This process is a prerequisite for their participation in palladium-catalyzed cross-coupling reactions, where the boronic acid is the active transmetalating species.[7][9]
The rate of hydrolysis is highly dependent on the reaction conditions. Under neutral or acidic conditions, many organotrifluoroborates exhibit considerable stability. For instance, some potassium aryltrifluoroborates have been shown to be quite stable at pH 7.0.[5] However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is promoted.[7][8] The rate of this "slow release" of the boronic acid can be beneficial in minimizing side reactions like protodeboronation and oxidative homocoupling.[7][8]
The hydrolysis of organotrifluoroborates proceeds in a stepwise manner, with the sequential replacement of fluoride ions by hydroxide ions. The specific rate of hydrolysis for potassium this compound will be influenced by the steric bulk of the tert-butyl group.
Table 1: Factors Influencing the Hydrolysis of Potassium Organotrifluoroborates
| Factor | Effect on Hydrolysis Rate | Reference |
| pH | Increased rate under basic conditions. Some require acid catalysis for efficient hydrolysis. | [7][8][10] |
| Organic Substituent (R-group) | Electron-donating groups can stabilize the boronic acid, affecting the overall hydrolysis profile. Steric hindrance can also play a role. | [7][10] |
| Solvent | Protic solvents, such as water and alcohols, are necessary for hydrolysis. The composition of the solvent system (e.g., THF/water) can impact the rate. | [7][10][11] |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. | [7][8] |
| Stirring Rate & Vessel Shape | In biphasic systems, these factors can influence mass transfer and affect the observed hydrolysis rate. | [7][8][10] |
Thermal Stability
Potassium organotrifluoroborates exhibit high thermal stability. For example, potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C.[5] Potassium this compound has a reported melting point of >370°C, indicating significant thermal stability.
Stability Towards Other Reagents
Potassium this compound salts are generally stable towards nucleophiles but are sensitive to Lewis acids.[5] For instance, treatment with reagents like BF3·Et2O or SiCl4 can lead to the generation of the corresponding organodifluoroborane or organodichloroborane, respectively.[5] They have also been noted to be sensitive to silica gel.[5]
Handling and Storage
Proper handling and storage are crucial to ensure the long-term stability and safe use of potassium this compound.
Safety Precautions
According to safety data sheets, potassium this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[12][13] Therefore, standard personal protective equipment (PPE) should be worn, including:
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[12][14][16] Avoid creating dust when handling the solid material.[16]
Storage Recommendations
For optimal stability, potassium this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[12][14][16][17] While generally stable to air and moisture, prolonged exposure to a humid environment should be avoided to prevent slow hydrolysis. Some suppliers recommend storage at 4°C.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vessel, add the aryl halide (1.0 equiv), potassium this compound (1.2-2.0 equiv), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol %), and a suitable ligand (e.g., RuPhos, 4-10 mol %).
-
Add a base (e.g., Cs2CO3 or K2CO3, 2.0-3.0 equiv).
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or THF/water).[7][18]
-
The reaction mixture is heated with stirring for the required time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water and an organic solvent, and the layers are separated.
-
The aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over a drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography.
Protocol for Monitoring Hydrolytic Stability
This protocol can be adapted to study the stability of potassium this compound under various conditions.
-
Prepare a stock solution of potassium this compound in a suitable solvent (e.g., THF).
-
In a reaction vessel equipped with a stirrer, add the chosen solvent system (e.g., THF/H2O) and any additives (e.g., a base like Cs2CO3).
-
Bring the mixture to the desired temperature.
-
Initiate the experiment by adding a known volume of the potassium this compound stock solution.
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quench the hydrolysis in the aliquots if necessary (e.g., by rapid cooling or pH adjustment).
-
Analyze the aliquots using a suitable analytical method to quantify the remaining potassium this compound and the formation of tert-butylboronic acid. Techniques such as 19F NMR, 11B NMR, or LC-MS can be employed.
-
Plot the concentration of the species of interest over time to determine the rate of hydrolysis.
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability and use of potassium this compound.
Caption: Stepwise hydrolysis of potassium this compound.
Caption: Experimental workflow for assessing hydrolytic stability.
Caption: Role of hydrolysis in the Suzuki-Miyaura cross-coupling cycle.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potassium Trifluoroborate Salts [merckmillipore.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
- 13. aspirasci.com [aspirasci.com]
- 14. Potassium tetrafluoroborate SDS, 14075-53-7 Safety Data Sheets - ECHEMI [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
An In-depth Technical Guide to the Crystal Structure Determination of Potassium tert-Butyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, the specific crystal structure of potassium tert-butyltrifluoroborate has not been publicly deposited in the Cambridge Crystallographic Data Centre (CCDC) or detailed in readily available scientific literature. Consequently, this guide will focus on the established experimental protocols and theoretical workflows for determining such a crystal structure, providing a comprehensive framework for researchers in the field.
This technical guide outlines the necessary experimental procedures for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of potassium this compound. The methodologies described are based on established practices for analogous organotrifluoroborate salts and general crystallographic techniques.
Synthesis of Potassium this compound
The synthesis of potassium this compound is typically achieved through the reaction of a suitable tert-butylboron precursor with a fluoride source, most commonly potassium hydrogen fluoride (KHF₂). A general and widely adopted method is the Vedejs protocol, which involves the conversion of a boronic acid to the corresponding trifluoroborate salt.
Experimental Protocol: Synthesis via tert-Butylboronic Acid
-
Materials:
-
tert-Butylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
In a flask, dissolve tert-butylboronic acid in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Slowly add the KHF₂ solution to the stirred solution of tert-butylboronic acid at room temperature.
-
Continue stirring the mixture for a predetermined period (e.g., 1-2 hours) to ensure complete reaction.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
The resulting aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether, to remove any unreacted boronic acid or organic impurities.
-
The aqueous layer is concentrated to induce precipitation of the potassium this compound salt.
-
The solid product is collected by vacuum filtration, washed with a small amount of cold water or diethyl ether, and dried under vacuum to yield the final product.
-
This synthetic workflow is depicted in the diagram below:
Spectroscopic and Synthetic Profile of Potassium Tert-butyltrifluoroborate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for potassium tert-butyltrifluoroborate. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize organotrifluoroborates in their synthetic endeavors.
Spectroscopic Data
The following tables summarize the key spectroscopic data for potassium this compound, facilitating its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H NMR | DMSO-d₆ | 0.85 | s | |
| ¹³C NMR | DMSO-d₆ | 27.8 | s | |
| 29.5 (br) | ||||
| ¹¹B NMR | DMSO-d₆ | 3.2 | q | 50.4 |
| ¹⁹F NMR | DMSO-d₆ | -137.5 | q | 50.4 |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2960-2860 | C-H stretch | Strong |
| 1460 | C-H bend | Medium |
| 1360 | C-H bend | Medium |
| 1100-900 | B-F stretch | Strong |
| 780 | B-C stretch | Medium |
Mass Spectrometry (MS)
| Technique | Ionization Mode | [M-K]⁻ Observed (m/z) | [M-K]⁻ Calculated (m/z) |
| ESI | Negative | 125.07 | 125.07 |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of potassium this compound.
Synthesis of Potassium this compound
This protocol describes a common method for the preparation of potassium this compound from tert-butyllithium and triisopropyl borate, followed by treatment with potassium hydrogen fluoride.
Materials:
-
tert-butyllithium (1.7 M in pentane)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Potassium hydrogen fluoride (KHF₂)
-
Diethyl ether
-
Acetone
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with triisopropyl borate (1.0 equivalent) dissolved in anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
tert-butyllithium (1.0 equivalent) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for 2 hours.
-
A saturated aqueous solution of potassium hydrogen fluoride (4.0 equivalents) is then added slowly to the reaction mixture.
-
The mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The volatile solvents are removed under reduced pressure.
-
The resulting solid residue is suspended in hot acetone and stirred for 30 minutes.
-
The mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is triturated with diethyl ether to afford a white solid.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield potassium this compound.
Spectroscopic Characterization
The following protocols outline the standard procedures for acquiring the NMR, IR, and MS data presented in this guide.
NMR Spectroscopy:
-
Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz for ¹H, 75 MHz for ¹³C, 96 MHz for ¹¹B, and 282 MHz for ¹⁹F is utilized.
-
Sample Preparation: The sample is prepared by dissolving approximately 10-20 mg of potassium this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Spectra are acquired using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
¹³C NMR: Spectra are acquired with proton decoupling. The chemical shifts are referenced to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
-
¹¹B NMR: Spectra are acquired using a boron-free probe. The chemical shifts are referenced externally to BF₃·OEt₂ at 0.0 ppm.
-
¹⁹F NMR: Spectra are acquired with proton decoupling. The chemical shifts are referenced externally to CFCl₃ at 0.0 ppm.
IR Spectroscopy:
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is subtracted from the sample spectrum.
Mass Spectrometry:
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is employed.
-
Sample Preparation: A dilute solution of the sample is prepared in methanol.
-
Data Acquisition: The sample solution is infused into the ESI source in negative ion mode. The mass-to-charge ratio (m/z) of the resulting ions is recorded. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.[1]
Visualizations
The following diagrams illustrate the synthetic workflow and the structural relationships of the key components involved in the preparation of potassium this compound.
Caption: Synthetic workflow for potassium this compound.
Caption: Logical relationship of reactants to product.
References
The Advent and Ascension of Organotrifluoroborates: A Technical Guide
An in-depth exploration of the discovery, synthesis, and application of a uniquely stable and versatile class of organoboron compounds, tailored for researchers, scientists, and professionals in drug development.
Introduction: A New Frontier in Boron Chemistry
Organotrifluoroborates have emerged from relative obscurity to become indispensable tools in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their diverse reactivity, offers significant advantages over their boronic acid and ester counterparts. This guide provides a comprehensive overview of the historical milestones, synthetic methodologies, and key applications of these versatile reagents, with a focus on practical implementation in the laboratory.
A Historical Perspective: From Curiosity to Cornerstone
The journey of organotrifluoroborates began in the mid-20th century, marked by several key discoveries that transformed them from laboratory curiosities into mainstream synthetic reagents.
Early Discoveries and a Long Gestation
The first documented preparation of an organotrifluoroborate salt dates back to 1940.[1] However, it was not until the 1960s that the synthesis of potassium organotrifluoroborates was reported, driven by the need for stable perfluoroalkylated boron derivatives.[1] These early methods, often relying on organotin precursors or unstable dihaloorganoboranes, were cumbersome and limited in scope, which hampered their widespread adoption.[1][2]
The Vedejs Revolution: A Practical Synthesis Emerges
A pivotal breakthrough occurred in 1995 when E. Vedejs and his colleagues reported a highly efficient and general method for the synthesis of potassium organotrifluoroborates using potassium hydrogen difluoride (KHF₂) as the fluorinating agent.[1] This development was revolutionary, as it allowed for the straightforward conversion of readily available boronic acids into exceptionally stable, crystalline organotrifluoroborate salts.[1] The use of KHF₂ proved superior to potassium fluoride (KF) in its ability to displace the hydroxyl groups of boronic acids.[1] This robust and scalable procedure opened the door for the extensive exploration of organotrifluoroborate chemistry.
Synthesis of Potassium Organotrifluoroborates: Experimental Protocols
The exceptional stability and ease of handling of potassium organotrifluoroborates stem from their straightforward and high-yielding synthetic routes. The following protocols detail the most common and effective methods for their preparation.
From Boronic Acids: The Vedejs Method
This protocol is the most widely used for the synthesis of a variety of potassium aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates from their corresponding boronic acids.
General Procedure:
-
To a solution of the boronic acid in methanol, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂).
-
Stir the resulting mixture at room temperature. The reaction is typically rapid, with the product precipitating out of solution.
-
Isolate the crystalline potassium organotrifluoroborate by filtration.
-
Wash the solid with cold methanol and then diethyl ether.
-
Dry the product under vacuum.
Example: Synthesis of Potassium Phenyltrifluoroborate [3]
-
Reagents:
-
Phenylboronic acid (20 g, ~169 mmol)
-
Methanol (50 mL)
-
Saturated aqueous KHF₂ solution (~4.5 M, 125 mL, ~563 mmol)
-
-
Procedure:
-
Dissolve phenylboronic acid in methanol in a flask.
-
With vigorous stirring, slowly add the saturated KHF₂ solution.
-
After stirring for 15 minutes, collect the precipitated white solid by filtration.
-
Wash the solid with cold methanol.
-
Recrystallize the product from a minimal amount of acetonitrile to yield pure potassium phenyltrifluoroborate (25.5 g, 82% yield).[3]
-
One-Pot Synthesis via Transmetalation
General Procedure:
-
Generate the organolithium or Grignard reagent from the corresponding organic halide.
-
To this solution at low temperature (typically -78 °C), add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of KHF₂.
-
Stir the mixture until precipitation is complete.
-
Isolate and purify the product as described in section 3.1.
Example: Synthesis of Potassium Vinyltrifluoroborate [4][5]
-
Reagents:
-
Vinylmagnesium bromide solution
-
Trimethyl borate
-
Saturated aqueous KHF₂ solution
-
-
Procedure:
Data Presentation: A Comparative Overview of Synthesis and Reactivity
The versatility of organotrifluoroborates is evident in the wide range of substrates that can be employed in their synthesis and subsequent applications. The following tables summarize representative yields for the synthesis of various potassium organotrifluoroborates and their performance in the Suzuki-Miyaura cross-coupling reaction.
| Table 1: Synthesis of Various Potassium Organotrifluoroborates from Boronic Acids | |
| Organotrifluoroborate | Yield (%) |
| Potassium Phenyltrifluoroborate | 82[3] |
| Potassium 4-Methoxyphenyltrifluoroborate | 95 |
| Potassium 4-Chlorophenyltrifluoroborate | 91 |
| Potassium 2-Thienyltrifluoroborate | 85 |
| Potassium Vinyltrifluoroborate | >95 |
| Potassium Isopropenyltrifluoroborate | 88 |
| Table 2: Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl Halides [4] | |
| Aryl Halide | Yield (%) |
| 4-Bromoacetophenone | 85 |
| 4-Bromobenzonitrile | 92 |
| 1-Bromo-4-nitrobenzene | 89 |
| 4-Bromoanisole | 72 |
| 2-Bromopyridine | 78 |
Reaction Conditions: PdCl₂(dppf)·CH₂Cl₂, Cs₂CO₃, THF/H₂O, 85 °C.
Key Applications in Organic Synthesis
The primary application of organotrifluoroborates is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Their stability allows for a slow release of the corresponding boronic acid under the reaction conditions, which can minimize side reactions.[3]
The Suzuki-Miyaura Cross-Coupling Reaction
Potassium organotrifluoroborates are excellent nucleophilic partners in the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds between a wide variety of sp²- and sp³-hybridized carbon atoms.
General Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel, add the potassium organotrifluoroborate, the organic halide, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a ligand (if necessary), and a base (e.g., Cs₂CO₃, K₂CO₃).
-
Add a suitable solvent system (e.g., THF/water, isopropanol/water).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed.
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Purify the product by column chromatography.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and reaction mechanisms.
Caption: Synthesis of Potassium Organotrifluoroborates from Boronic Acids.
Caption: One-Pot Synthesis of Potassium Organotrifluoroborates.
Caption: The Suzuki-Miyaura Catalytic Cycle with Organotrifluoroborates.
Conclusion: An Enduring Legacy in Synthesis
The discovery and development of organotrifluoroborates represent a significant advancement in organic chemistry. Their exceptional stability, ease of preparation, and broad reactivity have solidified their position as indispensable reagents in the synthetic chemist's toolbox. As research continues to uncover new applications and reaction pathways, the importance of organotrifluoroborates in both academic and industrial settings is poised to grow, enabling the construction of increasingly complex molecules with greater efficiency and precision.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Potassium tert-Butyltrifluoroborate for Researchers and Drug Development Professionals
Introduction
Potassium tert-butyltrifluoroborate has emerged as a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical and drug development sectors. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an attractive alternative to other organoboron compounds. This technical guide provides a comprehensive overview of the commercial availability, key properties, and applications of potassium this compound, with a focus on detailed experimental protocols and its role in the synthesis of bioactive molecules.
Commercial Availability and Physicochemical Properties
Potassium this compound is readily available from a range of chemical suppliers. The typical purity of the commercially available reagent is around 95-97%. Pricing can vary depending on the supplier and the quantity purchased.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1260112-05-7 | [1] |
| Molecular Formula | C4H9BF3K | [1] |
| Molecular Weight | 164.02 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >370 °C | |
| Solubility | Soluble in acetone and acetonitrile.[3] | |
| Stability | Air and moisture stable, can be stored indefinitely at room temperature.[4] However, it can be sensitive to silica gel and strong Lewis acids.[5] Hydrolysis to the corresponding boronic acid can occur in aqueous solutions, with the rate being dependent on pH and buffer system.[5] |
Key Applications in Organic Synthesis
The primary application of potassium this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The tert-butyl group is a common motif in drug candidates, often used to introduce steric bulk, improve metabolic stability, or modulate lipophilicity.
The use of potassium this compound offers several advantages over traditional boronic acids:
-
Enhanced Stability: They are generally crystalline, air- and moisture-stable solids, which simplifies handling and storage.[4]
-
Improved Reactivity: In some cases, they can provide higher yields and cleaner reactions compared to the corresponding boronic acids.
-
Safety: They are less prone to protodeboronation, a common side reaction with boronic acids.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of potassium this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium this compound
The synthesis of potassium alkyltrifluoroborates, including the tert-butyl derivative, is typically achieved by the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[5]
General Procedure:
-
To a solution of tert-butylboronic acid in methanol, add a solution of potassium hydrogen difluoride (KHF₂) in water.
-
Stir the resulting mixture at room temperature. The potassium this compound will precipitate out of the solution as a white solid.
-
Isolate the solid by filtration, wash with a suitable solvent (e.g., cold methanol or diethyl ether), and dry under vacuum.
For a detailed, specific example of the synthesis of a potassium organotrifluoroborate, refer to the procedure for potassium 1-naphthyltrifluoroborate in Organic Syntheses.[6]
Suzuki-Miyaura Cross-Coupling Reaction Using Potassium this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with potassium this compound.
Reaction Scheme:
Aryl Halide Coupling with Potassium this compound.
Materials:
-
Aryl halide (Ar-X, where X = Cl, Br, or I)
-
Potassium this compound
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)[7][8]
-
Ligand (e.g., RuPhos, SPhos)[9]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine the aryl halide, potassium this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%) and the ligand (typically 2-10 mol%).
-
Purge the vessel with an inert gas (nitrogen or argon).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylated aryl compound.
A specific protocol for the cross-coupling of potassium β-trifluoroborato amides with aryl chlorides can be found in the literature, which provides a good template for setting up similar reactions.[10]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate.
Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using potassium this compound.
Typical Suzuki-Miyaura Experimental Workflow.
Potassium this compound is a robust and convenient reagent for the introduction of the tert-butyl group in organic synthesis, particularly in the context of drug discovery and development. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists. The detailed protocols and understanding of the reaction mechanism provided in this guide are intended to facilitate its successful application in the laboratory.
References
- 1. aspirasci.com [aspirasci.com]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of Potassium tert-Butyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and synthesis of potassium tert-butyltrifluoroborate, a valuable reagent in modern organic chemistry. The document details the core reaction pathway, experimental protocols, and quantitative data to facilitate its application in research and development.
Introduction
Potassium organotrifluoroborates are a class of exceptionally stable and versatile organoboron compounds that have gained significant traction in organic synthesis, particularly as coupling partners in Suzuki-Miyaura reactions. Their stability to air and moisture, coupled with their ease of handling, makes them superior alternatives to the more sensitive boronic acids. This guide focuses specifically on the formation of potassium this compound, a sterically hindered alkyltrifluoroborate that presents unique synthetic considerations.
Core Mechanism of Formation
The formation of potassium this compound is a two-step process that begins with the synthesis of the corresponding boronic acid, followed by its conversion to the trifluoroborate salt.
Step 1: Synthesis of tert-Butylboronic Acid
The initial step involves the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with a trialkyl borate, typically trimethyl borate, at low temperatures. The Grignard reagent acts as a nucleophile, attacking the electrophilic boron atom of the trialkyl borate. This is followed by an aqueous acidic workup to hydrolyze the resulting boronate ester to the desired tert-butylboronic acid.
Step 2: Conversion to Potassium this compound
The tert-butylboronic acid is then converted to its corresponding potassium trifluoroborate salt using potassium hydrogen difluoride (KHF₂) in a suitable solvent system, such as a mixture of methanol and water. This method, often referred to as the Vedejs protocol, is a highly efficient and widely adopted procedure for the synthesis of organotrifluoroborates.[1][2][3]
Visualized Reaction Pathway
The overall synthetic pathway for the formation of potassium this compound can be visualized as follows:
Caption: Overall reaction scheme for the synthesis of potassium this compound.
Experimental Protocols
The following are generalized experimental protocols for the key steps in the synthesis of potassium this compound, based on established methodologies for similar alkyltrifluoroborates.[1][4]
Synthesis of tert-Butylboronic Acid
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with trimethyl borate in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: A solution of tert-butylmagnesium chloride in THF is added dropwise to the stirred solution of trimethyl borate, maintaining the temperature at -78 °C.
-
Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then carefully quenched by the slow addition of aqueous hydrochloric acid.
-
Extraction and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude tert-butylboronic acid.
Synthesis of Potassium this compound
-
Dissolution: The crude tert-butylboronic acid is dissolved in methanol in a round-bottom flask.
-
Addition of KHF₂: A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) is added to the stirred solution of the boronic acid.
-
Precipitation and Isolation: The reaction mixture is stirred at room temperature for a specified period, during which the potassium this compound precipitates as a white solid. The solid is collected by vacuum filtration, washed with a cold solvent (e.g., methanol or a mixture of methanol and water), and dried under vacuum.
Quantitative Data
The following tables summarize the key quantitative data for potassium this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1260112-05-7 | [5][6] |
| Molecular Formula | C₄H₉BF₃K | [5][6][7] |
| Molecular Weight | 164.02 g/mol | [5][8] |
| Melting Point | >370 °C | [5][7] |
| Physical Form | Solid | [5] |
Table 2: Spectroscopic Data (Typical Ranges for Alkyltrifluoroborates)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H | 0.8 - 1.2 (for tert-butyl protons) | Singlet | - |
| ¹³C | 25 - 35 (for methyl carbons), 30 - 40 (for quaternary carbon) | - | - |
| ¹¹B | 3 - 6 | Quartet | ~48-50 (¹¹B-¹⁹F) |
| ¹⁹F | -135 to -145 | Quartet | ~48-50 (¹⁹F-¹¹B) |
Note: Specific chemical shifts can vary depending on the solvent and instrument used. The data presented here are typical values for alkyltrifluoroborates.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and isolation of potassium this compound.
Caption: General experimental workflow for the synthesis of potassium this compound.
Conclusion
The synthesis of potassium this compound is a robust and reliable process that provides access to a valuable and stable building block for organic synthesis. The two-step procedure, involving the formation of tert-butylboronic acid followed by fluorination with potassium hydrogen difluoride, is a well-established and efficient method. This guide provides the foundational knowledge and procedural outlines necessary for the successful synthesis and application of this important reagent in a research and development setting.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Potassium this compound | 1260112-05-7 [sigmaaldrich.com]
- 6. americanelements.com [americanelements.com]
- 7. chembk.com [chembk.com]
- 8. Potassium Butyltrifluoroborate | C4H9BF3K | CID 23693579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile of Potassium tert-Butyltrifluoroborate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of potassium tert-butyltrifluoroborate in common organic solvents. The information is compiled from publicly available chemical literature and data sources. This document is intended to assist researchers in selecting appropriate solvent systems for reactions, purifications, and other experimental procedures involving this reagent.
Overview and Qualitative Solubility
Potassium this compound (K[t-BuBF3]) is a white to off-white, crystalline solid that is valued in organic synthesis for its stability and utility as a boronic acid surrogate, particularly in cross-coupling reactions.[1] Unlike many boronic acids, potassium organotrifluoroborates are generally stable to air and moisture, allowing for easier handling and storage.[2]
The solubility of potassium this compound, like other potassium organotrifluoroborate salts, is largely dictated by its ionic nature. It exhibits preferential solubility in polar organic solvents and is generally insoluble in nonpolar organic solvents.[3][4] This solubility profile is a key factor in its purification, as inorganic byproducts from its synthesis, such as KF, KHF2, or KBF4, are typically insoluble in solvents like acetonitrile or acetone, facilitating their removal.[4]
While precise quantitative solubility data is not widely published, a qualitative summary of its solubility in various organic solvents is presented in Table 1.
Table 1: Qualitative Solubility of Potassium this compound in Organic Solvents
| Solvent Class | Solvent Examples | Qualitative Solubility | Citations |
| Polar Aprotic | Acetonitrile (MeCN), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Generally Soluble. These are common solvents for reactions and recrystallization. | [3][4] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Generally Soluble. Methanol is often used as a solvent for the preparation of organotrifluoroborates. | [3][5][6] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether (Et2O) | Slightly soluble to insoluble. THF may be used in some reaction systems, but solubility is limited. Diethyl ether is often used as an anti-solvent for precipitation/recrystallization from acetone. | [3][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl3) | Generally Insoluble. | [3][7] |
| Hydrocarbons | Toluene, Hexanes, Pentane | Generally Insoluble. Toluene may be used in some cross-coupling reactions where the salt's limited solubility is sufficient for reaction to proceed. | [3] |
| Water | H₂O | Slightly soluble. A safety data sheet notes "no data available" for water solubility. However, aqueous KHF2 is used in its synthesis, suggesting some degree of water interaction. | [3][7][8] |
Enhancing Solubility in Nonpolar Solvents
The limited solubility of potassium organotrifluoroborates in less polar organic solvents can be a limitation for certain applications.[7] A common strategy to overcome this is to perform a counter-ion exchange. By replacing the potassium cation (K⁺) with a more lipophilic quaternary ammonium cation, such as tetra-n-butylammonium (TBA⁺), the resulting organotrifluoroborate salt exhibits significantly improved solubility in solvents like dichloromethane and chloroform.[4][5][7]
Experimental Protocol for Solubility Determination
Objective: To determine the solubility of potassium this compound in an organic solvent (e.g., acetonitrile) at a defined temperature (e.g., 25 °C).
Materials:
-
Potassium this compound
-
Selected organic solvent (analytical grade)
-
Scintillation vials or small flasks with screw caps
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC with UV detector, ICP-MS for potassium or boron, or gravimetric analysis)
Procedure:
-
Sample Preparation: Add an excess amount of potassium this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume or mass of the organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. It is critical that the temperature remains constant during this step.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the solid precipitate.
-
Filtration: Immediately pass the extracted supernatant through a syringe filter into a pre-weighed volumetric flask. This step removes any fine, suspended solid particles.
-
Quantification (Gravimetric Method): a. Record the exact mass of the filtered saturated solution. b. Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood. c. Once the solvent is fully removed, weigh the flask containing the dried solid residue. d. The mass of the dissolved solid is the final mass of the flask minus its initial tare weight. e. Calculate the solubility in g/100 mL or other desired units.
-
Quantification (Instrumental Method): a. Dilute the filtered saturated solution to a known volume in a volumetric flask. b. Analyze the diluted solution using a suitable analytical technique (e.g., HPLC, ICP-MS) against a series of calibration standards of known concentration. c. Calculate the concentration of the saturated solution and, subsequently, the solubility.
The following diagram illustrates the general workflow for this experimental determination.
Conclusion
Potassium this compound demonstrates solubility characteristics typical of an ionic salt, favoring polar organic solvents. This property is advantageous for its purification via recrystallization. For applications requiring solubility in less polar media, a straightforward counter-ion exchange can be performed. While quantitative solubility data remains sparse in the literature, the general principles and experimental protocols outlined in this guide provide a solid foundation for researchers working with this versatile reagent.
References
- 1. Potassium Organotrifluoroborates [sigmaaldrich.com]
- 2. DSpace [repository.upenn.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. aaronchem.com [aaronchem.com]
Methodological & Application
Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While boronic acids have traditionally been the nucleophilic partners of choice, their inherent instability and propensity for protodeboronation can present challenges. Potassium organotrifluoroborates have emerged as highly effective alternatives, offering enhanced stability to air and moisture, which simplifies handling and storage.[1][2][3] These crystalline solids are readily prepared and can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[2][4] This document provides detailed application notes and protocols for the use of potassium alkyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions, with a focus on secondary alkyltrifluoroborates as representative examples.
Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates offer several distinct advantages over their boronic acid and ester counterparts:
-
Enhanced Stability: They are typically crystalline, free-flowing solids that are stable to both air and moisture, eliminating the need for specialized handling techniques.[1][3][5]
-
Ease of Handling and Storage: Their stability allows for long-term storage at ambient temperatures without degradation.[4]
-
Improved Stoichiometry: Due to their reduced tendency to undergo protodeboronation, they can be used in amounts closer to a 1:1 ratio with the electrophile.[2][4]
-
High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl and heteroaryl chlorides and bromides, including electronically diverse and sterically hindered substrates.[1][2][5][6]
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a variety of sensitive functional groups, such as esters, ketones, nitriles, and aldehydes.[1][5]
Reaction Mechanism and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism, along with a typical experimental workflow, is depicted below.
Application Note: Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides
This section details a general protocol for the Suzuki-Miyaura cross-coupling of a representative potassium secondary alkyltrifluoroborate with various aryl chlorides. This serves as a practical guide for researchers employing this class of reagents.
General Protocol
A 25 mL Schlenk tube equipped with a magnetic stir bar is charged with the aryl chloride (0.5 mmol, 1.0 equiv.), potassium secondary alkyltrifluoroborate (0.525 mmol, 1.05 equiv.), and potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.). The tube is evacuated and backfilled with argon three times. Toluene (5 mL) and deionized water (0.5 mL) are then added. The mixture is stirred and sparged with argon for 15 minutes. In a separate vial, palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %) are combined and then added to the reaction mixture under a positive pressure of argon. The Schlenk tube is sealed and the reaction mixture is heated to 80 °C in a preheated oil bath. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Preparation of Potassium Alkyltrifluoroborates
Potassium alkyltrifluoroborates can be synthesized through various methods, including the hydroboration of alkenes followed by treatment with potassium hydrogen fluoride (KHF₂), or via transmetalation from other organometallic reagents.[2] For instance, the reaction of an alkyl Grignard reagent with trimethyl borate, followed by the addition of an aqueous solution of KHF₂, provides the corresponding potassium alkyltrifluoroborate as a stable, crystalline solid.
Quantitative Data Summary
The following table summarizes the results for the Suzuki-Miyaura cross-coupling of various potassium alkyltrifluoroborates with a range of aryl and heteroaryl chlorides, demonstrating the broad applicability of this methodology.
| Entry | Potassium Alkyltrifluoroborate | Aryl/Heteroaryl Chloride | Product | Yield (%) |
| 1 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-Chlorotoluene | 4-(4-Methylphenyl)butyl benzoate | 95 |
| 2 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-Chloroacetophenone | 4-(4-Acetylphenyl)butyl benzoate | 98 |
| 3 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)butyl benzoate | 99 |
| 4 | Potassium 4-(benzoyloxy)butyltrifluoroborate | Methyl 4-chlorobenzoate | Methyl 4-(4-(benzoyloxy)butyl)benzoate | 99 |
| 5 | Potassium 4-(benzoyloxy)butyltrifluoroborate | 3-Chloropyridine | 4-(Pyridin-3-yl)butyl benzoate | 99 |
| 6 | Potassium isobutyltrifluoroborate | 4-Chloroacetophenone | 1-(4-Isobutylphenyl)ethan-1-one | 85 |
| 7 | Potassium cyclopropyltrifluoroborate | 4-Chloroacetophenone | 1-(4-Cyclopropylphenyl)ethan-1-one | 91 |
| 8 | Potassium cyclopentyltrifluoroborate | 4-Chlorobenzonitrile | 4-Cyclopentylbenzonitrile | 88 |
General Conditions: Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), K₂CO₃ (3.0 equiv), Toluene/H₂O (10:1), 80 °C, 24 h. Data adapted from literature reports on primary and secondary alkyltrifluoroborates.[6]
Conclusion
Potassium alkyltrifluoroborates are robust and versatile coupling partners for the Suzuki-Miyaura reaction. Their superior stability and ease of handling make them attractive alternatives to traditional organoboron reagents, particularly in the context of drug discovery and development where reliability and reproducibility are paramount. The protocols and data presented herein demonstrate the broad scope and high efficiency of these reagents in the synthesis of complex organic molecules.
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.upenn.edu]
- 6. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Potassium Tert-butyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing potassium tert-butyltrifluoroborate. This reagent offers a stable, easy-to-handle, and effective solution for the introduction of the valuable tert-butyl moiety onto aromatic and heteroaromatic scaffolds, a common structural motif in medicinal chemistry and materials science.
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds. While boronic acids are traditionally used, they can suffer from instability and issues with purification and stoichiometry. Potassium organotrifluoroborates have emerged as robust alternatives due to their high stability to air and moisture, crystalline nature, and ease of handling.[1][2] Potassium this compound, in particular, serves as an excellent nucleophilic partner for the introduction of a tertiary alkyl group, which can be challenging to achieve with other methods.
Advantages of Potassium this compound:
-
Air and Moisture Stability: Unlike many organoboron reagents, potassium this compound is a bench-stable solid that can be stored indefinitely without special precautions.
-
Ease of Handling: Its solid nature allows for accurate weighing and dispensing.
-
High Reactivity and Selectivity: It effectively participates in cross-coupling reactions with a variety of aryl and heteroaryl halides.
-
Reduced Side Reactions: The use of trifluoroborates can minimize side reactions like protodeboronation.[2]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving a potassium organotrifluoroborate is depicted below. The cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the organotrifluoroborate and subsequent reductive elimination to yield the cross-coupled product and regenerate the active Pd(0) catalyst.
Quantitative Data: Substrate Scope
The following table summarizes the scope of the palladium-catalyzed cross-coupling of potassium this compound with various aryl bromides. The data is based on the findings of Molander et al. and demonstrates the utility of this methodology with a range of electronically and sterically diverse coupling partners.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | 4-(tert-butyl)benzonitrile | 85 |
| 2 | 4-Bromoacetophenone | 4'-(tert-butyl)acetophenone | 92 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-(tert-butyl)benzoate | 88 |
| 4 | 4-Bromotoluene | 1-(tert-butyl)-4-methylbenzene | 78 |
| 5 | 4-Bromoanisole | 1-(tert-butyl)-4-methoxybenzene | 81 |
| 6 | 1-Bromo-4-fluorobenzene | 1-(tert-butyl)-4-fluorobenzene | 75 |
| 7 | 1-Bromo-3,5-dimethylbenzene | 1-(tert-butyl)-3,5-dimethylbenzene | 89 |
| 8 | 2-Bromotoluene | 1-(tert-butyl)-2-methylbenzene | 72 |
| 9 | 3-Bromopyridine | 3-(tert-butyl)pyridine | 65 |
| 10 | 2-Bromonaphthalene | 2-(tert-butyl)naphthalene | 90 |
Reaction conditions: Aryl bromide (1.0 mmol), potassium this compound (1.2 mmol), Pd(OAc)2 (2 mol%), RuPhos (4 mol%), Cs2CO3 (2.0 mmol), in a 10:1 mixture of toluene/water (5 mL) at 100 °C for 12 h.
Experimental Protocols
Protocol 1: Synthesis of Potassium this compound
This protocol describes the synthesis of potassium this compound from tert-butylmagnesium chloride and trimethyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).
Materials:
-
tert-butylmagnesium chloride (1.0 M solution in THF)
-
Trimethyl borate
-
Potassium hydrogen fluoride (KHF₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol
-
Acetone
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add trimethyl borate (1.2 equiv) dissolved in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the tert-butylmagnesium chloride solution (1.0 equiv) via the dropping funnel over 30 minutes, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude tert-butylboronic acid.
-
Dissolve the crude boronic acid in methanol and add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir the resulting mixture at room temperature for 1 hour. A white precipitate should form.
-
Remove the methanol under reduced pressure.
-
Filter the remaining aqueous slurry and wash the white solid with cold water, followed by acetone.
-
Dry the solid under high vacuum to afford potassium this compound as a white, crystalline solid.
Protocol 2: Palladium-Catalyzed Cross-Coupling of an Aryl Bromide with Potassium this compound
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with potassium this compound.
Materials:
-
Aryl bromide
-
Potassium this compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), potassium this compound (1.2 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and RuPhos (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed deionized water in a 10:1 ratio to achieve a suitable concentration (e.g., 0.2 M with respect to the aryl bromide).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and application of potassium this compound in a palladium-catalyzed cross-coupling reaction.
Conclusion
Potassium this compound is a highly effective and user-friendly reagent for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Its stability, ease of preparation, and broad substrate scope make it an invaluable tool for the synthesis of tert-butylated aromatic and heteroaromatic compounds in academic and industrial research, particularly in the fields of drug discovery and materials science. The provided protocols and data serve as a practical guide for the successful implementation of this important synthetic transformation.
References
Application Note: Nickel-Catalyzed Tert-Butylation of Aryl Halides via Kumada Cross-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The introduction of sterically bulky alkyl groups, such as the tert-butyl moiety, onto aromatic scaffolds is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The tert-butyl group can significantly alter a molecule's pharmacological profile by improving metabolic stability, modulating receptor binding, and enhancing solubility. However, the construction of C(sp²)-C(sp³) bonds with tertiary alkyl groups via traditional cross-coupling methods is challenging due to the propensity for competing β-hydride elimination from the organometallic intermediate. This note details a robust and efficient ligand-free, nickel-catalyzed Kumada cross-coupling protocol for the direct tert-butylation of aryl bromides, providing a practical solution for synthesizing these valuable compounds.
Reaction Principle: The protocol employs a Kumada cross-coupling reaction, which involves the reaction of a Grignard reagent with an organic halide. In this application, an aryl bromide (Ar-Br) is coupled with tert-butylmagnesium chloride (t-BuMgCl) in the presence of a simple, ligand-free nickel(II) chloride catalyst. The reaction proceeds efficiently to form the desired tert-butylated arene (Ar-tBu). A key advantage of this method is its ability to suppress the formation of the isobutylarene byproduct, which commonly arises from β-hydride elimination.
A ligand-free, nickel-catalyzed Kumada cross-coupling of aryl bromides with tert-butyl Grignard reagents allows for the formation of a variety of tert-butylated arenes in moderate to good yields[1]. The reaction demonstrates good functional group compatibility and provides excellent ratios of the desired tert-butyl product over the isomerized isobutyl byproduct[1]. Mechanistic studies suggest the reaction may proceed through a Ni(I)-Ni(III) catalytic cycle initiated by the reduction of the Ni(II) precursor by the Grignard reagent[1].
Experimental Protocol
This protocol is based on the ligand-free nickel-catalyzed method for the tert-butylation of aryl bromides[1].
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Nickel(II) chloride hydrate (NiCl₂·(H₂O)₁.₅) (0.025 mmol, 2.5 mol%)
-
tert-Butylmagnesium chloride (t-BuMgCl) (1.0 M solution in THF, 4.0 mmol, 4.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Low-temperature cooling bath (e.g., acetone/dry ice or cryocooler) capable of maintaining -10 °C
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a Schlenk flask.
-
Flame-dry the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
To the flask, add the aryl bromide (1.0 mmol) and NiCl₂·(H₂O)₁.₅ (3.2 mg, 0.025 mmol).
-
Add anhydrous THF (4 mL) via syringe.
-
-
Reaction Execution:
-
Cool the reaction mixture to -10 °C using a cooling bath.
-
Slowly add the tert-butylmagnesium chloride solution (4.0 mL of 1.0 M solution in THF, 4.0 mmol) dropwise to the stirred mixture over 5-10 minutes.
-
Stir the reaction mixture at -10 °C for 30 minutes. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot.
-
-
Workup and Purification:
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -10 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butylated arene.
-
Data Summary: Substrate Scope
The ligand-free nickel-catalyzed protocol is effective for a range of substituted aryl bromides. The yields are generally moderate to good, with excellent selectivity for the desired tert-butyl product over the isomerized isobutyl byproduct[1].
| Substrate (Ar-Br) | Product (Ar-tBu) | Yield (%)[1] | tBu:iBu Ratio[1] |
| 1-Bromo-4-methoxybenzene | 1-tert-Butyl-4-methoxybenzene | 81 | >20:1 |
| 1-Bromo-4-phenylbenzene | 4-tert-Butyl-1,1'-biphenyl | 78 | >20:1 |
| 2-Bromobiphenyl | 2-tert-Butyl-1,1'-biphenyl | 65 | 15:1 |
| 1-Bromo-4-(trifluoromethyl)benzene | 1-tert-Butyl-4-(trifluoromethyl)benzene | 55 | >20:1 |
| 1-Bromo-3,5-dimethylbenzene | 1-tert-Butyl-3,5-dimethylbenzene | 75 | >20:1 |
| 2-Bromonaphthalene | 2-tert-Butylnaphthalene | 72 | >20:1 |
| 1-Bromo-4-fluorobenzene | 1-tert-Butyl-4-fluorobenzene | 68 | >20:1 |
Visualizations
Below is a diagram illustrating the general workflow for the tert-butylation protocol.
Caption: Experimental workflow for Ni-catalyzed tert-butylation.
References
Application Notes and Protocols: Synthesis of Quaternary Carbon Centers Using Potassium Tert-butyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of all-carbon quaternary centers, particularly those bearing an aryl group, is a formidable challenge in modern organic synthesis. These sterically congested motifs are prevalent in a wide array of natural products and pharmaceutical agents, making their efficient synthesis a critical objective. Traditional methods for creating such centers often rely on harsh reaction conditions or the use of highly reactive organometallic reagents, which can limit functional group tolerance and overall applicability.
Potassium tert-butyltrifluoroborate has emerged as a highly effective and versatile reagent for the formation of quaternary carbons under mild reaction conditions. As a stable, crystalline solid, it is significantly easier to handle than many traditional organometallic reagents. This document provides detailed application notes and protocols for the synthesis of arylated quaternary centers using potassium this compound, with a focus on the powerful photoredox/nickel dual catalytic approach.
Core Application: Photoredox/Nickel Dual Catalyzed Arylation
A state-of-the-art method for the creation of quaternary carbons using potassium this compound is the photoredox/nickel dual catalytic cross-coupling with aryl halides. This strategy leverages the generation of a tert-butyl radical from the trifluoroborate salt via a single-electron transfer (SET) process, which is then intercepted by a nickel catalyst to forge the new C(sp³)–C(sp²) bond. This approach is notable for its mild reaction conditions (visible light, room temperature) and broad functional group tolerance.[1][2]
Reaction Principle and Catalytic Cycle
The reaction proceeds via a dual catalytic cycle involving both a photocatalyst (typically an iridium complex) and a nickel catalyst.
-
Photocatalyst Excitation: The iridium-based photocatalyst absorbs visible light, promoting it to an excited state.
-
Oxidative Quenching: The excited photocatalyst oxidizes the potassium this compound, generating a tert-butyl radical and the reduced form of the photocatalyst.
-
Nickel Catalytic Cycle:
-
An active Ni(0) species undergoes oxidative addition with the aryl halide to form a Ni(II)-aryl complex.
-
The tert-butyl radical is trapped by the Ni(II)-aryl complex, forming a Ni(III) intermediate.
-
Reductive elimination from the Ni(III) complex furnishes the desired arylated quaternary carbon product and regenerates the Ni(I) species.
-
-
Catalyst Regeneration: The reduced photocatalyst reduces the Ni(I) species back to the active Ni(0) catalyst, closing both catalytic cycles.
Data Presentation
Table 1: Scope of Aryl Bromide Coupling Partner
The photoredox/nickel dual catalytic method demonstrates broad applicability across a range of electronically and sterically diverse aryl bromides. The reaction is tolerant of various functional groups, including esters, ketones, nitriles, and amides.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-(tert-butyl)acetophenone | 95 |
| 2 | Methyl 4-bromobenzoate | Methyl 4-(tert-butyl)benzoate | 92 |
| 3 | 4-Bromobenzonitrile | 4-(tert-butyl)benzonitrile | 88 |
| 4 | 4-Bromo-N,N-dimethylbenzamide | 4-(tert-butyl)-N,N-dimethylbenzamide | 85 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(tert-butyl)-4-(trifluoromethyl)benzene | 78 |
| 6 | 1-Bromo-3,5-dimethylbenzene | 1-(tert-butyl)-3,5-dimethylbenzene | 91 |
| 7 | 2-Bromonaphthalene | 2-(tert-butyl)naphthalene | 89 |
| 8 | 3-Bromopyridine | 3-(tert-butyl)pyridine | 75 |
Yields are for isolated products. Reaction conditions as per the general experimental protocol.
Table 2: Comparison of Tertiary Organoboron Reagents
While potassium this compound is highly effective, other tertiary organoboron reagents can also be employed. This table provides a comparison of their performance in the coupling with 4-bromoacetophenone.
| Entry | Organoboron Reagent | Product | Yield (%) |
| 1 | Potassium this compound | 4-(tert-butyl)acetophenone | 95 |
| 2 | 1-Adamantyltrifluoroborate | 4-(1-Adamantyl)acetophenone | 93 |
| 3 | Potassium 1-methylcyclohexyltrifluoroborate | 4-(1-Methylcyclohexyl)acetophenone | 87 |
Yields are for isolated products. Reaction conditions as per the general experimental protocol.
Experimental Protocols
General Procedure for Photoredox/Nickel Dual Catalyzed Arylation of Potassium this compound
Materials:
-
Aryl bromide (1.0 equiv, 0.5 mmol)
-
Potassium this compound (1.5 equiv, 0.75 mmol)
-
NiCl₂·glyme (5 mol%, 0.025 mmol)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%, 0.025 mmol)
-
Ir[dF(CF₃)ppy]₂(bpy)PF₆ (1 mol%, 0.005 mmol)
-
K₂CO₃ (2.0 equiv, 1.0 mmol)
-
Anhydrous 1,4-dioxane (0.1 M, 5.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Visible light source (e.g., 26 W compact fluorescent lamp or blue LED array)
Procedure:
-
Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol), potassium this compound (0.75 mmol), NiCl₂·glyme (0.025 mmol), 4,4′-di-tert-butyl-2,2′-bipyridine (0.025 mmol), Ir[dF(CF₃)ppy]₂(bpy)PF₆ (0.005 mmol), and K₂CO₃ (1.0 mmol).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times. Add anhydrous 1,4-dioxane (5.0 mL) via syringe.
-
Irradiation: Place the vial approximately 5 cm from a visible light source and stir vigorously at room temperature. The reaction mixture should be irradiated for 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite, washing with additional diethyl ether. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired arylated quaternary product.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Mandatory Visualizations
Diagrams
Caption: Workflow for the synthesis of arylated quaternary carbons.
Caption: Proposed dual catalytic cycle for arylation.
References
Application Notes and Protocols: Potassium tert-Butyltrifluoroborate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis, particularly within the pharmaceutical industry. Their enhanced stability to air and moisture, crystalline nature, and predictable reactivity make them superior alternatives to boronic acids and esters in many applications. Among these, potassium tert-butyltrifluoroborate serves as a crucial building block for introducing the tert-butyl group, a common motif in pharmacologically active molecules that can enhance metabolic stability and binding affinity.
This document provides detailed application notes and protocols for the use of potassium this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery and development.
Key Advantages of Potassium this compound
-
Air and Moisture Stability: Unlike many other organoboron reagents, potassium this compound is a solid that can be handled and stored without special precautions, simplifying experimental setup and improving reproducibility.
-
High Functional Group Tolerance: The Suzuki-Miyaura coupling using potassium this compound is compatible with a wide range of functional groups commonly found in complex pharmaceutical intermediates.
-
Safety and Reduced Toxicity: Boron-based reagents are generally less toxic than their organotin or organozinc counterparts, and their byproducts are more easily removed during workup.
-
Versatility in Cross-Coupling Reactions: It serves as an effective nucleophilic partner for a variety of electrophiles, including aryl and heteroaryl halides and triflates.
Application: Synthesis of a Key Biaryl Intermediate
A common application of potassium this compound is in the synthesis of biaryl compounds, which are prevalent in many drug candidates. The tert-butyl group can act as a structural anchor or a metabolic shield. Below is a representative protocol for the Suzuki-Miyaura cross-coupling of potassium this compound with an aryl bromide to form a substituted biaryl intermediate.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Reaction Scheme:
Figure 1: General scheme for the Suzuki-Miyaura cross-coupling of an aryl bromide with potassium this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium this compound (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene
-
Water
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), potassium this compound (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add toluene (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylated biaryl compound.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura cross-coupling of various aryl bromides with potassium this compound under the conditions described above.
| Entry | Aryl Bromide | Product | Yield (%) | Purity (%) | Reaction Time (h) |
| 1 | 4-Bromoanisole | 4-tert-Butylanisole | 85 | >98 | 12 |
| 2 | 1-Bromo-4-nitrobenzene | 1-tert-Butyl-4-nitrobenzene | 78 | >97 | 18 |
| 3 | 2-Bromopyridine | 2-tert-Butylpyridine | 72 | >95 | 24 |
| 4 | Methyl 4-bromobenzoate | Methyl 4-tert-butylbenzoate | 88 | >98 | 16 |
Suzuki-Miyaura Catalytic Cycle
The mechanism of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a well-established catalytic cycle.
Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl halide to the active Pd(0) catalyst. This is followed by transmetalation with the organotrifluoroborate in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.
Experimental Workflow
The following diagram illustrates the typical workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction in a research setting.
Figure 3: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
Potassium this compound is a robust and versatile reagent for the introduction of the tert-butyl group in pharmaceutical synthesis. Its stability, ease of handling, and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for medicinal chemists and process development scientists. The provided protocols and data serve as a guide for the successful implementation of this reagent in the synthesis of complex, biologically active molecules.
Application Notes and Protocols: Rhodium-Catalyzed 1,2-Additions of Potassium Alkyltrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the rhodium-catalyzed 1,2-addition of potassium alkyltrifluoroborates to carbonyl compounds. This reaction is a powerful tool for the formation of carbon-carbon bonds, offering a reliable method for the synthesis of secondary and tertiary alcohols with high stereospecificity. The use of potassium alkyltrifluoroborates as nucleophilic partners presents significant advantages due to their stability to air and moisture, ease of handling, and broad functional group tolerance.
Overview and Key Advantages
The rhodium-catalyzed 1,2-addition of potassium alkyltrifluoroborates to aldehydes and ketones has emerged as a significant transformation in organic synthesis. Seminal work in this area has demonstrated that this method is particularly noteworthy for its ability to couple secondary and tertiary alkyl groups with complete retention of stereochemistry at the migrating carbon center. This is a rare and highly valuable feature in the construction of complex chiral molecules.
Key Advantages:
-
High Stereospecificity: Chiral secondary and tertiary alkyltrifluoroborates undergo addition with complete retention of configuration.
-
Broad Substrate Scope: The reaction is applicable to a range of aldehydes and alkyltrifluoroborates.
-
Stability of Reagents: Potassium alkyltrifluoroborates are typically crystalline solids that are stable to air and moisture, making them easy to handle and store.
-
Avoidance of β-Hydride Elimination: A common side reaction with alkylmetallic reagents, β-hydride elimination, is effectively suppressed under these conditions.
Reaction Mechanism and Stereochemistry
The reaction is believed to proceed through a catalytic cycle involving the transmetalation of the alkyl group from the trifluoroborate salt to the rhodium(I) catalyst. The resulting organorhodium species then undergoes nucleophilic addition to the carbonyl group of the aldehyde or ketone. Subsequent hydrolysis of the rhodium alkoxide intermediate furnishes the alcohol product and regenerates the active rhodium catalyst. The remarkable stereoretention observed in this reaction suggests that the transmetalation and subsequent 1,2-addition steps proceed with high fidelity, preserving the configuration of the stereogenic carbon center.
Caption: Proposed catalytic cycle for the rhodium-catalyzed 1,2-addition.
Data Presentation: Substrate Scope
The following tables summarize the scope of the rhodium-catalyzed 1,2-addition of various potassium alkyltrifluoroborates to different aldehydes. The data highlights the yields and, where applicable, the high degree of stereochemical retention.
Table 1: Addition of Secondary Alkyltrifluoroborates to Aldehydes [1]
| Entry | Potassium Alkyltrifluoroborate (R-BF3K) | Aldehyde (R'CHO) | Product | Yield (%) | Stereochemical Retention (%) |
| 1 | (R)-Ph(Me)CH-BF3K | 4-NO2C6H4CHO | 4-NO2C6H4CH(OH)CH(Me)Ph | 85 | >99 |
| 2 | (R)-Ph(Me)CH-BF3K | 4-CF3C6H4CHO | 4-CF3C6H4CH(OH)CH(Me)Ph | 75 | >99 |
| 3 | (R)-Ph(Me)CH-BF3K | PhCH=CHCHO | PhCH=CHCH(OH)CH(Me)Ph | 68 | >99 |
| 4 | (R)-Ph(Et)CH-BF3K | 4-NO2C6H4CHO | 4-NO2C6H4CH(OH)CH(Et)Ph | 82 | >99 |
| 5 | (R)-Np(Me)CH-BF3K | 4-NO2C6H4CHO | 4-NO2C6H4CH(OH)CH(Me)Np | 78 | >99 |
Np = Naphthyl
Table 2: Addition of Tertiary Alkyltrifluoroborates to Aldehydes [1]
| Entry | Potassium Alkyltrifluoroborate (R-BF3K) | Aldehyde (R'CHO) | Product | Yield (%) | Stereochemical Retention (%) |
| 1 | (S)-Ph2(Me)C-BF3K | 4-NO2C6H4CHO | 4-NO2C6H4CH(OH)C(Me)Ph2 | 75 | >99 |
| 2 | (S)-Ph2(Me)C-BF3K | 4-CF3C6H4CHO | 4-CF3C6H4CH(OH)C(Me)Ph2 | 65 | >99 |
| 3 | (S)-Ph(Np)(Me)C-BF3K | 4-NO2C6H4CHO | 4-NO2C6H4CH(OH)C(Me)(Np)Ph | 72 | >99 |
| 4 | (S)-Ph(Me)(Et)C-BF3K | 4-NO2C6H4CHO | 4-NO2C6H4CH(OH)C(Et)(Me)Ph | 68 | >99 |
Np = Naphthyl
Experimental Protocols
The following are detailed protocols for the synthesis of potassium alkyltrifluoroborates and the subsequent rhodium-catalyzed 1,2-addition reaction.
Synthesis of Potassium Alkyltrifluoroborates
A general and efficient method for the preparation of potassium alkyltrifluoroborates involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).
References
Application Notes and Protocols: Potassium Tert-butyltrifluoroborate as a Nucleophilic Tert-butyl Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium tert-butyltrifluoroborate is a versatile and increasingly important reagent for the introduction of the sterically demanding tert-butyl group in organic synthesis. As a stable, crystalline solid, it offers significant advantages over more reactive and unstable organometallic tert-butyl sources.[1][2] Organotrifluoroborates, in general, are known for their stability to air and moisture, making them easy to handle and store for extended periods.[1][2] This attribute is particularly valuable in the context of drug discovery and development, where robust and reproducible synthetic methodologies are paramount.
While traditional Suzuki-Miyaura cross-coupling reactions are highly effective for a wide range of organoboron reagents, the steric bulk of the tert-butyl group presents a significant challenge for conventional palladium-catalyzed systems. Recent advancements, however, have enabled the effective use of potassium this compound as a nucleophilic tert-butyl source through innovative catalytic methods. This document provides detailed application notes and protocols for the use of potassium this compound in carbon-carbon bond formation.
Properties and Handling
-
Appearance: White to off-white solid
-
Stability: Stable in air and moisture, allowing for easy handling and storage.[1][2]
-
Solubility: Soluble in polar organic solvents.
Key Application: Tert-butylation of Aryl Halides
The introduction of a tert-butyl group onto an aromatic ring is a valuable transformation in medicinal chemistry and materials science. The bulky, lipophilic nature of the tert-butyl group can significantly influence the pharmacological and material properties of a molecule.
Challenges with Traditional Suzuki-Miyaura Coupling
Standard palladium-catalyzed Suzuki-Miyaura conditions are often inefficient for the cross-coupling of potassium this compound. The steric hindrance of the tertiary alkyl group impedes the crucial transmetalation step in the catalytic cycle, leading to low or no product yield.[3]
Photoredox/Nickel Dual Catalysis: A Modern Solution
A highly effective method for the cross-coupling of potassium this compound with aryl bromides employs a photoredox/nickel dual catalytic system. This approach overcomes the limitations of traditional methods by proceeding through a radical-mediated alkyl transfer mechanism.[3]
Reaction Scheme:
Caption: General scheme for the photoredox/Ni-catalyzed tert-butylation of aryl bromides.
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields obtained for the cross-coupling of potassium this compound with a variety of aryl bromides using the photoredox/nickel dual catalysis protocol.[3]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-tert-Butylacetophenone | 85 |
| 2 | 4-Bromobenzonitrile | 4-tert-Butylbenzonitrile | 82 |
| 3 | Methyl 4-bromobenzoate | Methyl 4-tert-butylbenzoate | 78 |
| 4 | 4-Bromobiphenyl | 4-tert-Butylbiphenyl | 75 |
| 5 | 2-Bromonaphthalene | 2-tert-Butylnaphthalene | 71 |
| 6 | 3-Bromopyridine | 3-tert-Butylpyridine | 65 |
| 7 | 1-Bromo-3,5-dimethylbenzene | 1-tert-Butyl-3,5-dimethylbenzene | 63 |
| 8 | 1-Bromo-4-methoxybenzene | 1-tert-Butyl-4-methoxybenzene | 55 |
Experimental Protocols
Synthesis of Potassium this compound
Potassium alkyltrifluoroborates are typically synthesized from the corresponding organoboron precursor, such as a boronic acid or boronate ester, by treatment with potassium hydrogen fluoride (KHF₂).[4][5]
General Procedure:
-
To a solution of the tert-butylboronic acid or a suitable ester derivative in a suitable solvent (e.g., methanol or a mixture of ethers), add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Stir the mixture vigorously at room temperature for a specified time (typically 1-2 hours).
-
Remove the organic solvent under reduced pressure.
-
The resulting solid is then typically washed with a non-polar solvent (e.g., diethyl ether or pentane) to remove any non-polar impurities and dried under vacuum to yield the potassium this compound salt.
Protocol for Photoredox/Nickel-Catalyzed Tert-butylation of Aryl Bromides
This protocol is adapted from the work of MacMillan and coworkers.[3]
Materials:
-
Aryl bromide (1.0 equiv)
-
Potassium this compound (1.5 equiv)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst, 1 mol%)
-
NiCl₂·glyme (nickel catalyst, 5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (ligand, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
Procedure:
-
In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (0.2 mmol, 1.0 equiv), potassium this compound (0.3 mmol, 1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.002 mmol, 1 mol%), NiCl₂·glyme (0.01 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (0.01 mmol, 5 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv).
-
Add anhydrous DMF (2.0 mL) to the Schlenk tube.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in front of a blue LED light source.
-
Irradiate the reaction mixture with stirring at room temperature for 24 hours.
-
Upon completion, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired tert-butylated arene.
Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow and the proposed catalytic cycle for the photoredox/nickel-catalyzed tert-butylation.
Caption: A typical experimental workflow for the photoredox/Ni-catalyzed tert-butylation.
Caption: Proposed catalytic cycle for the photoredox/Ni-catalyzed tert-butylation.
Conclusion
Potassium this compound is a valuable reagent for the introduction of the tert-butyl moiety, offering advantages in stability and handling. While its steric bulk poses challenges for traditional cross-coupling methods, the development of photoredox/nickel dual catalysis has provided a robust and general solution for the tert-butylation of aryl halides. The provided protocols and data serve as a practical guide for researchers in synthetic and medicinal chemistry to effectively utilize this important building block in their research endeavors.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
Application Notes and Protocols for Stereospecific Cross-Coupling of Secondary Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the stereospecific cross-coupling of secondary organotrifluoroborates. This powerful transformation allows for the formation of carbon-carbon bonds with high fidelity of the stereocenter, a critical aspect in the synthesis of chiral molecules, particularly in the context of drug discovery and development. The use of air- and moisture-stable potassium organotrifluoroborates offers significant advantages over other organometallic reagents.[1][2]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis.[1] While the coupling of sp²-hybridized centers is well-established, the stereospecific cross-coupling of sp³-hybridized secondary alkyl organometallics has been a significant challenge due to issues like slow transmetalation and facile β-hydride elimination.[2][3][4] The development of methods utilizing secondary organotrifluoroborates has provided robust solutions to this problem, enabling the reliable synthesis of enantioenriched products.
This document outlines two key stereospecific cross-coupling methodologies: one proceeding with retention of stereochemistry, and another with inversion of stereochemistry. The choice of substrate and reaction conditions dictates the stereochemical outcome.
Data Presentation: Reaction Scope and Stereospecificity
The following tables summarize the quantitative data for the stereospecific cross-coupling of various secondary organotrifluoroborates with aryl chlorides.
Cross-Coupling with Retention of Stereochemistry: Potassium 1-(Benzyloxy)alkyltrifluoroborates
This method, developed by Molander and coworkers, utilizes a benzyl protecting group on a secondary alcohol-derived trifluoroborate. This group is proposed to stabilize the diorganopalladium intermediate, preventing β-hydride elimination and leading to a stereospecific reaction with retention of configuration.[1][5]
| Entry | Organotrifluoroborate | Aryl Chloride | Product | Yield (%) | er |
| 1 | Potassium (1S)-1-(benzyloxy)propyltrifluoroborate | 4-Chloroanisole | (S)-1-(4-Methoxyphenyl)-1-propoxybenzene | 91 | 99:1 |
| 2 | Potassium (1S)-1-(benzyloxy)propyltrifluoroborate | 4-Chlorotoluene | (S)-1-(p-Tolyl)-1-propoxybenzene | 85 | 99:1 |
| 3 | Potassium (1S)-1-(benzyloxy)propyltrifluoroborate | 4-Chlorobenzonitrile | 4-((S)-1-(Benzyloxy)propyl)benzonitrile | 78 | 99:1 |
| 4 | Potassium (1S)-1-(benzyloxy)-2-methylpropyltrifluoroborate | 4-Chloroanisole | (S)-1-(Benzyloxy)-1-(4-methoxyphenyl)-2-methylpropane | 88 | >99:1 |
| 5 | Potassium (1S)-1-(benzyloxy)-2-methylpropyltrifluoroborate | 1-Chloro-4-(trifluoromethyl)benzene | (S)-1-(Benzyloxy)-2-methyl-1-(4-(trifluoromethyl)phenyl)propane | 82 | >99:1 |
| 6 | Potassium (1S)-1-(benzyloxy)-3-phenylpropyltrifluoroborate | 4-Chloroanisole | (S)-1-(Benzyloxy)-1-(4-methoxyphenyl)-3-phenylpropane | 95 | >99:1 |
| 7 | Potassium (1S)-1-(benzyloxy)-3-phenylpropyltrifluoroborate | 2-Chloropyridine | 2-((S)-1-(Benzyloxy)-3-phenylpropyl)pyridine | 75 | >99:1 |
Cross-Coupling with Inversion of Stereochemistry: Unactivated Secondary Alkyltrifluoroborates
Work by Biscoe and colleagues has demonstrated a palladium-catalyzed cross-coupling of unactivated secondary alkyltrifluoroborates that proceeds with stereospecific inversion of configuration.[4][6] This method provides a complementary approach to access the opposite enantiomer of a target molecule.
| Entry | Organotrifluoroborate | Aryl Chloride | Product | Yield (%) | er |
| 1 | Potassium (R)-sec-butyltrifluoroborate | 4-Chloroanisole | (S)-2-(4-Methoxyphenyl)butane | 85 | 95:5 |
| 2 | Potassium (R)-sec-butyltrifluoroborate | 4-Chlorotoluene | (S)-2-(p-Tolyl)butane | 82 | 94:6 |
| 3 | Potassium (R)-sec-butyltrifluoroborate | 1-Chloro-4-fluorobenzene | (S)-2-(4-Fluorophenyl)butane | 88 | 95:5 |
| 4 | Potassium (R)-sec-butyltrifluoroborate | 3-Chloropyridine | (S)-3-(sec-Butyl)pyridine | 76 | 93:7 |
| 5 | Potassium (R)-(1-phenylethyl)trifluoroborate | 4-Chloroanisole | (S)-1-(4-Methoxyphenyl)-1-phenylethane | 90 | 96:4 |
| 6 | Potassium (R)-(1-phenylethyl)trifluoroborate | 4-Chlorobenzonitrile | (S)-4-(1-Phenylethyl)benzonitrile | 84 | 97:3 |
Experimental Protocols
Synthesis of Potassium 1-(Benzyloxy)alkyltrifluoroborates (for Retention Pathway)
This protocol is adapted from the work of Molander et al.[1]
Step 1: Synthesis of Potassium 1-(Hydroxy)alkyltrifluoroborates
-
To a flame-dried round-bottom flask under an argon atmosphere, add the desired aldehyde (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.0 equiv), and anhydrous toluene.
-
In a separate flask, prepare the catalyst by adding CuCl (3 mol %) and sodium tert-butoxide (6 mol %) to anhydrous toluene and stir for 15 minutes.
-
Add the catalyst suspension to the aldehyde/diboron mixture.
-
Stir the reaction at room temperature for 1.5 hours.
-
Upon completion, add a saturated aqueous solution of KHF₂ (4.0 equiv).
-
Stir vigorously overnight at room temperature.
-
Filter the resulting white precipitate, wash with cold methanol and then diethyl ether, and dry under vacuum to yield the potassium 1-(hydroxy)alkyltrifluoroborate.
Step 2: Benzylation of Potassium 1-(Hydroxy)alkyltrifluoroborates
-
To a flame-dried Schlenk flask under an argon atmosphere, add the potassium 1-(hydroxy)alkyltrifluoroborate (1.0 equiv) and anhydrous THF.
-
Cool the suspension to 0 °C and add potassium hydride (KH) (1.5 equiv) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add benzyl bromide (1.5 equiv) dropwise.
-
Stir the reaction overnight at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired potassium 1-(benzyloxy)alkyltrifluoroborate.
Stereospecific Suzuki-Miyaura Cross-Coupling with Retention of Stereochemistry
This protocol is adapted from the work of Molander et al.[1]
-
To a reaction vial, add the potassium 1-(benzyloxy)alkyltrifluoroborate (1.0 equiv), the aryl chloride (1.0 equiv), cesium carbonate (Cs₂CO₃) (3.0 equiv), palladium(II) acetate (Pd(OAc)₂) (10 mol %), and cataCXium A (20 mol %).
-
Evacuate and backfill the vial with argon.
-
Add a degassed 1:1 mixture of toluene and water.
-
Seal the vial and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stereospecific Suzuki-Miyaura Cross-Coupling with Inversion of Stereochemistry
This protocol is adapted from the work of Biscoe et al.[4][6]
-
To a reaction vial, add the enantioenriched secondary alkyltrifluoroborate (1.5 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).
-
Add a pre-formed solution of a Pt-Bu₃ palladium precatalyst (e.g., (Pt-Bu₃)₂Pd) (5 mol %).
-
Evacuate and backfill the vial with argon.
-
Add a degassed 2:1 mixture of toluene and water.
-
Seal the vial and heat the reaction mixture to 100 °C for 18-24 hours.
-
After cooling to room temperature, dilute the reaction with diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycle for Stereospecific Suzuki-Miyaura Cross-Coupling
Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.
Experimental Workflow for Stereospecific Cross-Coupling
References
- 1. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides - Reaction Discovery Using Parallel Microscale Experimentation [organic-chemistry.org]
- 4. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Ligands in Tert-butyltrifluoroborate Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of quaternary carbon centers is a significant challenge in organic synthesis, frequently encountered during the development of complex molecules and pharmaceuticals. Traditional cross-coupling methods for creating these centers often rely on highly reactive organometallic reagents. A milder and more functional-group-tolerant alternative has emerged through the use of potassium tert-butyltrifluoroborate in photoredox/nickel dual-catalyzed cross-coupling reactions. The choice of ligand for the nickel catalyst is paramount to the success of these transformations. This document provides detailed application notes and protocols, highlighting the critical role of ligands in enabling the cross-coupling of this sterically hindered nucleophile.
The Decisive Role of Ligand Architecture
Initial investigations into the cross-coupling of potassium this compound with aryl bromides revealed that common ligand classes are often ineffective. For instance, various bipyridyl ligands, typically successful in other nickel-catalyzed couplings, failed to promote the desired reaction.[1] A broad screening of ligand classes, including phosphines, pyridines, terpyridines, amino alcohols, N-heterocyclic carbenes (NHCs), and olefins, did not yield significant product formation.[2]
Breakthroughs were achieved through high-throughput screening, which identified that diketonate-type ligands are uniquely effective in facilitating the cross-coupling of tertiary organoboron reagents.[2] This discovery underscores the importance of ligand selection in overcoming the steric hindrance and unique reactivity of the tert-butyl nucleophile.
Quantitative Ligand Screening Data
The following table summarizes the performance of various ligand classes in the photoredox/nickel dual-catalyzed cross-coupling of potassium this compound with 4'-bromoacetophenone. The data clearly illustrates the superior efficacy of diketonate-type ligands over other commonly employed ligand families in this specific transformation.
| Ligand Class | Representative Ligand | Yield (%) |
| Diketonate | Acetylacetonate (acac) | >95 |
| Bipyridine | 4,4'-Di-tert-butyl-2,2'-bipyridine | <5 |
| Phosphine | Xantphos | <5 |
| Pyridine | Pyridine | <5 |
| Terpyridine | Terpyridine | <5 |
| Amino Alcohol | (1R,2S)-(-)-N-Methylephedrine | <5 |
| N-Heterocyclic Carbene | IPr | <5 |
| Olefin | 1,5-Cyclooctadiene (cod) | <5 |
Table 1: Ligand Screening Results for the Cross-Coupling of Potassium this compound.
Experimental Protocols
General Procedure for the Photoredox/Nickel Dual-Catalyzed Cross-Coupling of Potassium this compound with Aryl Bromides
This protocol is based on the work of Primer and Molander and has been successfully applied to a range of aryl and heteroaryl bromides.
Materials:
-
NiCl₂·glyme (10 mol%)
-
Acetylacetone (20 mol%)
-
4CzIPN (photocatalyst, 1 mol%)
-
Potassium this compound (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
4,4'-Di-tert-butylbiphenyl (internal standard)
-
Anhydrous DMA (dimethylacetamide)
-
K₂HPO₄ (3.0 equiv)
Procedure:
-
To an 8 mL screw-cap vial equipped with a magnetic stir bar, add NiCl₂·glyme (0.02 mmol, 10 mol%), acetylacetone (0.04 mmol, 20 mol%), 4CzIPN (0.002 mmol, 1 mol%), potassium this compound (0.3 mmol, 1.5 equiv), the aryl bromide (0.2 mmol, 1.0 equiv), 4,4'-di-tert-butylbiphenyl (internal standard), and K₂HPO₄ (0.6 mmol, 3.0 equiv).
-
Evacuate and backfill the vial with nitrogen three times.
-
Add anhydrous DMA (2.0 mL) via syringe.
-
Seal the vial with a screw cap.
-
Place the reaction vial approximately 2 cm from a 34 W blue LED lamp and stir at room temperature.
-
After 24 hours, remove the vial from the light source.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Analyze the filtrate by GC-MS to determine the yield.
Reaction Mechanism and Workflow
The following diagrams illustrate the proposed catalytic cycle for the photoredox/nickel dual-catalyzed cross-coupling and the general experimental workflow.
References
Application Notes and Protocols: Tert-butylation of Heteroaryl Chlorides and Bromides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a tert-butyl group to a heteroaryl scaffold is a crucial transformation in medicinal chemistry and materials science. The bulky tert-butyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and solubility, while also influencing its conformational properties. This document provides detailed application notes and protocols for the tert-butylation of heteroaryl chlorides and bromides, focusing on both direct carbon-carbon (C-C) bond formation and carbon-oxygen (C-O) bond formation to introduce a tert-butoxy group.
I. Direct C-C Bond Formation: Nickel-Catalyzed Tert-butylation
The direct formation of a C-C bond between a heteroaryl ring and a tert-butyl group can be effectively achieved through nickel-catalyzed cross-coupling reactions. These methods offer a robust way to create sterically hindered C(sp²)-C(sp³) linkages.
A. Nickel-Catalyzed Kumada Coupling of Heteroaryl Bromides with tert-Butyl Grignard Reagents
This ligand-free approach provides a practical and cost-effective method for the tert-butylation of a range of heteroaryl bromides.[1]
Experimental Protocol:
-
Materials:
-
Heteroaryl bromide (1.0 mmol)
-
Nickel(II) chloride (NiCl₂, 0.05 mmol, 5 mol%)
-
tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., THF, 1.2 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add NiCl₂ (0.05 mmol).
-
Add the heteroaryl bromide (1.0 mmol).
-
Add anhydrous THF (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add the t-BuMgCl solution (1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butylated heteroaryl product.
-
Quantitative Data Summary:
| Heteroaryl Bromide | Product | Yield (%)[1] |
| 2-Bromopyridine | 2-tert-Butylpyridine | 75 |
| 3-Bromopyridine | 3-tert-Butylpyridine | 72 |
| 4-Bromoisoquinoline | 4-tert-Butylisoquinoline | 80 |
| 2-Bromo-6-methylpyridine | 2-tert-Butyl-6-methylpyridine | 65 |
Reaction Mechanism:
The proposed mechanism involves a Ni(I)-Ni(III) catalytic cycle.
Caption: Proposed Ni(I)-Ni(III) catalytic cycle for Kumada coupling.
B. Nickel-Catalyzed Reductive Coupling of Heteroaryl Bromides with Tertiary Alkyl Halides
This method is particularly useful for synthesizing alkylated pyridines bearing an all-carbon quaternary center under mild conditions.[1][2]
Experimental Protocol:
-
Materials:
-
Heteroaryl bromide (0.5 mmol)
-
tert-Alkyl bromide (e.g., tert-butyl bromide, 1.0 mmol, 2.0 equiv)
-
Ni(acac)₂ (0.025 mmol, 5 mol%)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 0.03 mmol, 6 mol%)
-
Zinc powder (<10 micron, activated, 1.5 mmol, 3.0 equiv)
-
Magnesium chloride (MgCl₂, 0.5 mmol, 1.0 equiv)
-
Lithium chloride (LiCl, 0.5 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a glovebox, to an oven-dried vial, add Ni(acac)₂ (0.025 mmol), the ligand (0.03 mmol), zinc powder (1.5 mmol), MgCl₂ (0.5 mmol), and LiCl (0.5 mmol).
-
Add the heteroaryl bromide (0.5 mmol).
-
Add anhydrous DMF (2.5 mL).
-
Add the tert-alkyl bromide (1.0 mmol).
-
Seal the vial and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Quantitative Data Summary:
| Heteroaryl Bromide | tert-Alkyl Bromide | Product | Yield (%)[1] |
| 2-Bromopyridine | tert-Butyl bromide | 2-tert-Butylpyridine | 85 |
| 3-Bromopyridine | tert-Butyl bromide | 3-tert-Butylpyridine | 78 |
| 2-Bromo-5-fluoropyridine | tert-Butyl bromide | 2-tert-Butyl-5-fluoropyridine | 72 |
Experimental Workflow:
Caption: Workflow for Ni-catalyzed reductive coupling.
II. C-O Bond Formation: Palladium-Catalyzed Tert-butoxylation
An alternative to direct C-C bond formation is the synthesis of heteroaryl tert-butyl ethers. This is a valuable method as these ethers can serve as precursors to phenols or as metabolically stable ether-linked pharmacophores.
Palladium-Catalyzed Formation of Heteroaryl tert-Butyl Ethers
This Buchwald-Hartwig amination-type reaction allows for the efficient synthesis of heteroaryl tert-butyl ethers from unactivated heteroaryl chlorides and bromides.[3]
Experimental Protocol:
-
Materials:
-
Heteroaryl chloride or bromide (1.0 mmol)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Pd(OAc)₂ (0.01-0.02 mmol, 1-2 mol%)
-
Dialkylphosphinobiphenyl ligand (e.g., RuPhos, XPhos, 0.02-0.04 mmol, 2-4 mol%)
-
Anhydrous toluene
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the heteroaryl halide (1.0 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Quantitative Data Summary:
| Heteroaryl Halide | Product | Yield (%)[3] |
| 2-Chloropyridine | 2-(tert-Butoxy)pyridine | 88 |
| 3-Bromopyridine | 3-(tert-Butoxy)pyridine | 92 |
| 2-Chloroquinoline | 2-(tert-Butoxy)quinoline | 85 |
| 3-Bromoquinoline | 3-(tert-Butoxy)quinoline | 90 |
Reaction Mechanism:
The reaction proceeds through a palladium-catalyzed cross-coupling cycle.
Caption: Palladium-catalyzed C-O coupling cycle.
Conclusion
The tert-butylation of heteroaryl chlorides and bromides is a versatile and powerful tool in modern organic synthesis. The choice between direct C-C bond formation and C-O etherification depends on the specific synthetic goal and the nature of the heteroaryl substrate. The nickel-catalyzed methods provide efficient access to sterically congested C-tert-butylated heteroaromatics, while the palladium-catalyzed approach offers a reliable route to heteroaryl tert-butyl ethers. The detailed protocols and data presented herein should serve as a valuable resource for researchers in the pharmaceutical and materials science fields.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Formation of Aryl tert-Butyl Ethers from Unactivated Aryl Halides [organic-chemistry.org]
The Art of Building Nature's Molecules: Applications in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of complex natural products stands as a testament to the ingenuity of chemical science and serves as a critical engine for innovation in drug discovery and development. By recreating nature's pharmacopeia in the laboratory, chemists not only unravel intricate molecular architectures but also open avenues for the development of novel therapeutics, the interrogation of biological pathways, and the refinement of synthetic methodologies. This document provides detailed application notes and protocols for the synthesis of four exemplary natural products: the anticancer agent Taxol, the cooling compound Menthol, the apoptotic inducer Pancratistatin, and the protein kinase C activator Ingenol.
Taxol (Paclitaxel): A Landmark in Anti-Cancer Therapy
Paclitaxel, commercially known as Taxol, is a potent microtubule-stabilizing agent, rendering it a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] Its complex diterpenoid structure, featuring a unique oxetane ring and a dense array of stereocenters, has made it a formidable challenge and a celebrated target for total synthesis.[3][4] The successful synthesis of Taxol by multiple research groups has not only secured a vital supply of this life-saving drug but also spurred the development of new synthetic strategies and analogues with potentially improved pharmacological profiles.
Quantitative Data on Selected Total Syntheses of Taxol
| Synthesis Approach | Lead Scientist(s) | Year Published | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield |
| Convergent Synthesis | K.C. Nicolaou | 1994 | Shapiro reaction and McMurry coupling to form the ABC ring system.[5] | ~40 | ~0.0078%[6] |
| Linear Synthesis | R.A. Holton | 1994 | Starting from patchoulene oxide, a natural product.[3][7] | 46[8] | Not explicitly stated in reviewed sources |
| Convergent Synthesis | I. Kuwajima | 1998 | Intramolecular vinylogous Mukaiyama aldol reaction to form the B-ring.[9] | ~66 (in 3 parts) | Not explicitly stated in reviewed sources |
Taxol's Mechanism of Action: Microtubule Stabilization
Taxol exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules, the protein polymers essential for cell division.[10] This binding event stabilizes the microtubules, preventing their depolymerization, which is a necessary process for the dynamic reorganization of the cytoskeleton during mitosis.[1][11] The stabilized microtubules lead to mitotic arrest, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[8]
Caption: Taxol's mechanism of action.
Experimental Protocol: Key Step in the Nicolaou Total Synthesis of Taxol - The Shapiro Reaction
This protocol describes the coupling of the A and C ring precursors via a Shapiro reaction, a key step in the Nicolaou convergent synthesis.[5]
Materials:
-
A-ring vinyl lithium reagent (derived from the corresponding hydrazone)
-
C-ring aldehyde precursor
-
Anhydrous Tetrahydrofuran (THF)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
The A-ring hydrazone is dissolved in anhydrous THF under an argon atmosphere and cooled to -78 °C.
-
Two equivalents of n-butyllithium are added dropwise, and the solution is allowed to warm to 0 °C and then stirred for 30 minutes to ensure the formation of the vinyllithium reagent.
-
The reaction mixture is re-cooled to -78 °C.
-
A solution of the C-ring aldehyde precursor in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the coupled A-C ring system.
(-)-Menthol: A Staple in Flavors and Pharmaceuticals
(-)-Menthol is a monoterpene alcohol renowned for its characteristic minty aroma and cooling sensation. It is widely used in a vast array of products, including confectionary, oral hygiene products, and topical pharmaceuticals.[12] While natural menthol is extracted from mint oils, synthetic routes have been developed to ensure a stable and cost-effective supply.[13] The Haarmann & Reimer (now Symrise) process is a classic industrial method for the production of (-)-menthol.[14]
Quantitative Data on the Haarmann & Reimer Synthesis of (-)-Menthol
| Parameter | Value |
| Starting Material | m-Cresol |
| Key Intermediate | Thymol |
| Overall Yield | ~90% |
Experimental Workflow: The Haarmann & Reimer Process
The Haarmann & Reimer process for the synthesis of (-)-menthol is a multi-step industrial process that begins with the alkylation of m-cresol to produce thymol. This is followed by hydrogenation to a mixture of menthol isomers, from which the desired (-)-menthol is isolated through a combination of distillation and chiral resolution.[13]
Caption: Haarmann & Reimer Menthol Synthesis.
Experimental Protocol: Hydrogenation of Thymol to Menthol Isomers
This protocol outlines the general procedure for the hydrogenation of thymol, a key step in the Ha-Reimer process.
Materials:
-
Thymol
-
Hydrogen gas
-
Catalyst (e.g., Nickel or Palladium on a support)
-
High-pressure reactor (autoclave)
-
Solvent (e.g., isopropanol)
Procedure:
-
The high-pressure reactor is charged with thymol and the hydrogenation catalyst in a suitable solvent.
-
The reactor is sealed and purged several times with nitrogen gas, followed by hydrogen gas.
-
The reactor is pressurized with hydrogen to the desired pressure and heated to the specified temperature.
-
The reaction mixture is stirred vigorously to ensure efficient mixing and contact with the catalyst.
-
The progress of the reaction is monitored by measuring the uptake of hydrogen.
-
Once the reaction is complete (no further hydrogen uptake), the reactor is cooled to room temperature and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude mixture of menthol isomers, which is then carried forward to the distillation and resolution steps.
(+)-Pancratistatin: A Potent and Selective Apoptosis Inducer
(+)-Pancratistatin is a natural Amaryllidaceae alkaloid that has garnered significant interest for its potent and selective anticancer activity.[15] It induces apoptosis in a variety of cancer cell lines with minimal toxicity to normal cells.[15] A recent breakthrough in its synthesis has been the development of a concise 10-step total synthesis, which facilitates further biological investigation and the development of analogues.[16]
Quantitative Data on a Recent Total Synthesis of (+)-Pancratistatin
| Synthesis Approach | Lead Scientist(s) | Year Published | Key Reactions | Number of Steps (Longest Linear Sequence) |
| Convergent Synthesis | F. Ding, et al. | 2022 | Stereoselective intermolecular Michael addition and intramolecular Henry reaction.[16] | 10 |
Pancratistatin's Mechanism of Action: The Mitochondrial Pathway of Apoptosis
Pancratistatin triggers apoptosis primarily through the intrinsic or mitochondrial pathway.[15] It disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[15] This, in turn, activates a cascade of caspases, including the executioner caspase-3, and increases the production of reactive oxygen species (ROS), ultimately leading to cell death.[15]
Caption: Pancratistatin's apoptotic pathway.
Experimental Protocol: Key Step in the Ding et al. Synthesis - Intramolecular Henry Reaction
This protocol describes the intramolecular Henry (nitro-aldol) reaction to form the core cyclohexane ring of pancratistatin.[16]
Materials:
-
Nitro-aldehyde precursor
-
Base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
The nitro-aldehyde precursor is dissolved in anhydrous THF under an argon atmosphere.
-
The solution is cooled to 0 °C.
-
A solution of DBU in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the cyclized product containing the core ring structure of pancratistatin.
(+)-Ingenol: A Protein Kinase C Modulator for Skin Cancer Treatment
(+)-Ingenol is a diterpenoid natural product that is the active component of the FDA-approved drug Picato, used for the topical treatment of actinic keratosis, a precursor to skin cancer.[17][18] Its unique and highly strained "inside-outside" bridged ring system has made it a significant synthetic challenge. A notable achievement in this area is the 14-step total synthesis developed by Baran and coworkers.[1][17]
Quantitative Data on the Baran Total Synthesis of (+)-Ingenol
| Synthesis Approach | Lead Scientist(s) | Year Published | Key Reactions | Number of Steps (Longest Linear Sequence) | Overall Yield |
| Two-Phase Synthesis | P.S. Baran | 2013 | Pauson-Khand reaction, Pinacol rearrangement.[1] | 14 | 1.2% |
Ingenol's Mechanism of Action: Activation of the PKC/MEK/ERK Pathway
Ingenol and its derivatives, such as ingenol mebutate, are potent activators of Protein Kinase C (PKC), particularly the PKCδ isoform.[3] Activation of PKCδ initiates a downstream signaling cascade involving the Ras/Raf/MEK/ERK pathway.[3][6] This signaling ultimately leads to cell death in the targeted hyperproliferative keratinocytes of actinic keratosis lesions.
Caption: Ingenol's PKC signaling pathway.
Experimental Protocol: Key Step in the Baran Synthesis - Pauson-Khand Reaction
This protocol outlines the Pauson-Khand reaction used to construct the core carbocyclic framework of ingenol in the Baran synthesis.[1]
Materials:
-
Allenyl alkyne precursor
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
N-methylmorpholine N-oxide (NMO) as a promoter
-
Anhydrous solvent (e.g., Dichloromethane - DCM)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
The allenyl alkyne precursor is dissolved in anhydrous DCM under an argon atmosphere.
-
Dicobalt octacarbonyl is added to the solution, and the mixture is stirred at room temperature for 1 hour to allow for the formation of the alkyne-cobalt complex.
-
N-methylmorpholine N-oxide is added in one portion.
-
The reaction mixture is stirred at room temperature, and the progress of the cyclization is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica gel to remove cobalt residues.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the tricyclic enone, a key intermediate in the synthesis of ingenol.
References
- 1. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 2. Nineteen-Step Total Synthesis of (+)-Phorbol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 4. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 5. aua.gr [aua.gr]
- 6. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Holton_Taxol_total_synthesis [chemeurope.com]
- 8. synarchive.com [synarchive.com]
- 9. Kuwajima Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. aua.gr [aua.gr]
- 12. symrise.com [symrise.com]
- 13. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 14. patents.justia.com [patents.justia.com]
- 15. synarchive.com [synarchive.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Potassium Tert-butyltrifluoroborate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing potassium tert-butyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using potassium this compound over tert-butylboronic acid or its esters?
Potassium this compound offers several advantages over its boronic acid and ester counterparts. Trifluoroborate salts are typically crystalline, monomeric solids that are stable to both air and moisture, making them easier to handle and store.[1][2] This stability often allows for the use of stoichiometric amounts of the reagent, as they have a lower tendency to undergo protodeboronation compared to boronic acids.[3][4] In contrast, boronic acids can be challenging to purify due to the formation of cyclic boroxine anhydrides, which can complicate accurate stoichiometric measurements.[5]
Q2: My Suzuki coupling reaction with potassium this compound is not working. What are the most common causes of failure?
Common reasons for failed Suzuki couplings with alkyltrifluoroborates include:
-
Inefficient Catalyst System: The choice of palladium precursor and ligand is critical. For sterically hindered coupling partners like this compound, bulky, electron-rich phosphine ligands are often necessary.
-
Incorrect Base: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step.[6] The strength and solubility of the base can significantly impact the reaction outcome.
-
Suboptimal Solvent System: The solvent must be appropriate for all components of the reaction, including the aryl halide, the trifluoroborate salt, the base, and the catalyst. Often, a mixture of an organic solvent and water is required.[7]
-
Protodeboronation: Although less susceptible than boronic acids, protodeboronation (cleavage of the C-B bond by a proton source) can still occur, especially under harsh conditions.[1]
-
Catalyst Deactivation: The presence of impurities or incompatible functional groups can poison the palladium catalyst.
Q3: How do I choose the right palladium catalyst and ligand for coupling with this compound?
For challenging Suzuki-Miyaura couplings involving secondary alkyl groups like tert-butyl, highly active catalyst systems are required.[8] Catalyst systems employing bulky, electron-rich phosphine ligands are often successful. Ligands such as RuPhos and XPhos, in combination with a palladium source like Pd(OAc)₂, have been shown to be effective for coupling alkyltrifluoroborates with aryl chlorides.[3][7][8][9]
Q4: What is the role of the base in the Suzuki coupling of trifluoroborates, and which one should I choose?
The base is essential for the activation of the trifluoroborate, facilitating the transmetalation step in the catalytic cycle.[6] Common bases include carbonates like cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃), as well as phosphates like potassium phosphate (K₃PO₄).[1][10] Cesium carbonate is often a highly effective base for these couplings.[1] The choice of base can be substrate-dependent, and screening of different bases may be necessary for optimization.
Q5: Can I use aryl chlorides as coupling partners with this compound?
Yes, aryl chlorides can be successfully coupled with potassium this compound, although they are generally less reactive than aryl bromides or iodides.[8][9] Achieving good yields with aryl chlorides often requires a more active catalyst system, such as one employing a bulky, electron-rich dialkylbiaryl phosphine ligand.[8]
Troubleshooting Guide
Problem: Low or no conversion of starting material.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium precursor and ligand are of high quality. Consider using a pre-catalyst for more reliable activation. For challenging couplings, increase catalyst and ligand loading (e.g., from 2 mol% to 5 mol% Pd).[3] |
| Incorrect Base | Screen different bases. Cs₂CO₃ is often highly effective for trifluoroborates.[1] Ensure the base is finely powdered and anhydrous if required by the specific protocol. |
| Suboptimal Solvent | A biphasic solvent system like toluene/water or THF/water is often beneficial.[1][7] Ensure adequate mixing to facilitate phase transfer. |
| Low Reaction Temperature | While some Suzuki couplings proceed at room temperature, many require heating.[7] Try increasing the temperature, for example, to 80-100 °C. |
Problem: Formation of significant side products (e.g., homocoupling, protodeboronation).
| Possible Cause | Suggested Solution |
| Protodeboronation | Use a stoichiometric amount of the trifluoroborate salt, as they are less prone to this side reaction than boronic acids.[4] Ensure the reaction medium is not overly acidic. |
| Homocoupling of Aryl Halide | This can be caused by oxygen in the reaction mixture. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Homocoupling of Trifluoroborate | This is less common but can occur. Optimizing the reaction conditions, particularly the catalyst and ligand, can minimize this side reaction.[11] |
Optimized Reaction Conditions
The following tables summarize optimized conditions for Suzuki-Miyaura couplings involving alkyltrifluoroborates.
Table 1: Optimized Conditions for Primary Alkyltrifluoroborates with Aryl Chlorides
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂ (2 mol%) |
| Ligand | RuPhos (4 mol%) |
| Base | K₂CO₃ (3.0 equiv.) |
| Solvent | Toluene/H₂O (10:1) |
| Temperature | 80 °C |
| Reference | [9] |
Table 2: Optimized Conditions for Secondary Alkyltrifluoroborates with Aryl Chlorides
| Parameter | Condition |
| Palladium Source | Pd(OAc)₂ |
| Ligand | n-BuPAd₂ |
| Base | Cs₂CO₃ (3.0 equiv.) |
| Solvent | THF/H₂O |
| Temperature | Not specified |
| Reference | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of Potassium this compound with an Aryl Chloride:
-
To a reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., RuPhos, 4-10 mol%), potassium this compound (1.0-1.2 equivalents), and the base (e.g., K₂CO₃, 3.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the aryl chloride (1.0 equivalent) followed by the degassed solvent system (e.g., 10:1 toluene/water).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visual Guides
Caption: General experimental workflow for the Suzuki coupling.
Caption: Troubleshooting guide for low reaction conversion.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Sluggish Reactivity of Tertiary Organoboron Nucleophiles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the sluggish reactivity of tertiary organoboron nucleophiles in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are tertiary organoboron nucleophiles, such as tertiary boronic esters, generally less reactive in traditional Suzuki-Miyaura cross-coupling reactions?
A1: The primary reason for the reduced reactivity of tertiary organoboron nucleophiles is steric hindrance.[1][2] The bulky tertiary alkyl or aryl group attached to the boron atom sterically impedes the crucial transmetalation step in the palladium-catalyzed Suzuki-Miyaura catalytic cycle.[2] This steric clash makes it difficult for the tertiary organic group to transfer from the boron atom to the palladium center, thus slowing down or completely inhibiting the reaction.[1]
Q2: What are the common side reactions observed when attempting to couple tertiary organoboron nucleophiles under harsh conditions?
A2: Pushing the reaction by using higher temperatures or stronger bases can lead to several undesirable side reactions. The most common of these is protodeboronation, where the boronic ester is cleaved by a proton source (like water or alcohol) to yield the corresponding alkane and boric acid.[3] Homocoupling of the organoboron reagent is another potential side reaction, especially in the presence of Pd(II) species and oxygen.[3] For tertiary systems, β-hydride elimination can also be a competing pathway, leading to the formation of alkenes.
Q3: Are there alternative strategies to the traditional Suzuki-Miyaura coupling for engaging tertiary organoboron nucleophiles?
A3: Yes, several successful strategies have been developed to overcome the sluggish reactivity of tertiary organoboron nucleophiles. These can be broadly categorized into:
-
Non-Transition-Metal-Mediated Methods: These methods avoid the sterically demanding transmetalation step of the Suzuki-Miyaura reaction. One prominent example involves the formation of a boronate complex with an aryllithium reagent, followed by the addition of an electrophile like N-bromosuccinimide (NBS) to induce a 1,2-migration.[1][4]
-
Photoredox/Nickel Dual Catalysis: This approach utilizes visible light photoredox catalysis to generate a tertiary radical from the organoboron species. This radical then participates in a nickel-catalyzed cross-coupling cycle.[5][6] This radical-mediated pathway bypasses the traditional two-electron transmetalation step.
Troubleshooting Guides
Issue 1: Low or No Conversion in a Palladium-Catalyzed Suzuki-Miyaura Coupling of a Tertiary Boronic Ester
| Possible Cause | Troubleshooting Suggestion |
| Steric Hindrance | The palladium catalyst and ligand system may be too bulky to accommodate the tertiary boronic ester. Consider switching to a less sterically demanding ligand or a more active catalyst system specifically designed for hindered substrates.[7][8][9] For instance, catalysts based on bulky, electron-rich phosphine ligands like SPhos have shown success in challenging couplings.[10] |
| Ineffective Base | The chosen base may not be optimal for activating the tertiary boronic ester. For sterically hindered couplings, stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[11] The presence of water can also be crucial for the activity of certain bases. |
| Protodeboronation | The tertiary boronic ester may be degrading under the reaction conditions. Ensure anhydrous solvents and reagents are used. If water is required for the base, minimize its amount. Lowering the reaction temperature might also reduce the rate of protodeboronation. |
| Catalyst Deactivation | The palladium catalyst may be deactivating. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) species. |
Issue 2: Inconsistent Yields with the Non-Transition-Metal-Mediated NBS Method
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Boronate Formation | The formation of the ate complex between the tertiary boronic ester and the aryllithium is crucial. Ensure the aryllithium reagent is of high quality and added slowly at low temperature (-78 °C) to the boronic ester solution.[1][4] |
| Side Reactions with NBS | N-bromosuccinimide (NBS) is a reactive electrophile and can react with other functional groups in the substrate. Add the NBS solution slowly at low temperature to control the reaction.[1] |
| Solvent Effects | The choice of solvent can significantly impact the reaction outcome. While the boronate formation is typically done in THF, a solvent switch to methanol before the addition of NBS has been shown to improve yields for certain substrates.[1] |
| Substrate Electronic Effects | This method is most effective with electron-rich aromatics. If your aromatic partner is electron-poor, the reaction of NBS at the aromatic ring will be less favored, leading to lower yields.[12] |
Data Presentation
Table 1: Comparison of Yields for the Coupling of Tertiary Boronic Esters using Different Methodologies
| Entry | Tertiary Boronic Ester | Coupling Partner | Method | Catalyst/Reagent | Base/Additive | Solvent | Yield (%) |
| 1 | 1-Adamantyl pinacol boronate | 4-Bromoacetophenone | Photoredox/Ni Dual Catalysis | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glyme | 4,4'-Di-tert-butyl-2,2'-bipyridine | DMA | 85 |
| 2 | tert-Butyl pinacol boronate | 2-Bromonaphthalene | Photoredox/Ni Dual Catalysis | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glyme | 4,4'-Di-tert-butyl-2,2'-bipyridine | DMA | 78 |
| 3 | 1-Methylcyclohexyl pinacol boronate | 4-Bromobenzonitrile | Photoredox/Ni Dual Catalysis | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glyme | 4,4'-Di-tert-butyl-2,2'-bipyridine | DMA | 92 |
| 4 | Cumyl pinacol boronate | 2-Lithiofuran | Non-Transition-Metal | N-Bromosuccinimide (NBS) | - | THF, then MeOH | 91 |
| 5 | 1-Phenylcyclohexyl pinacol boronate | 2-Lithiobenzofuran | Non-Transition-Metal | N-Bromosuccinimide (NBS) | - | THF, then MeOH | 88 |
| 6 | tert-Butyl pinacol boronate | 3-Lithio-N-Boc-indole | Non-Transition-Metal | N-Bromosuccinimide (NBS) | - | THF, then MeOH | 85 |
Experimental Protocols
Protocol 1: General Procedure for Photoredox/Nickel Dual Catalysis for the Cross-Coupling of Tertiary Potassium Alkyltrifluoroborates with Aryl Bromides
This protocol is adapted from the work of Molander and coworkers.[6]
Materials:
-
Tertiary potassium alkyltrifluoroborate (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst, 1 mol%)
-
NiCl₂·glyme (nickel catalyst, 5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand, 5 mol%)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source
Procedure:
-
In a glovebox, add the tertiary potassium alkyltrifluoroborate, aryl bromide, photocatalyst, nickel catalyst, and ligand to a Schlenk tube or vial equipped with a magnetic stir bar.
-
Add anhydrous DMA to the reaction vessel.
-
Seal the vessel and remove it from the glovebox.
-
Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for the Non-Transition-Metal-Mediated Coupling of Tertiary Boronic Esters with Aryllithium Reagents and NBS
This protocol is adapted from the work of Aggarwal and coworkers.[1][4]
Materials:
-
Tertiary boronic ester (1.0 equiv)
-
Aryl halide (for lithiation, 1.2 equiv)
-
n-Butyllithium or tert-butyllithium (for lithiation)
-
N-Bromosuccinimide (NBS) (1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous methanol (MeOH)
-
Schlenk flask with a magnetic stir bar
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Aryllithium Reagent: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add the alkyllithium reagent dropwise and stir for the appropriate time to ensure complete lithiation.
-
Formation of the Boronate Complex: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the tertiary boronic ester in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared aryllithium solution to the boronic ester solution via cannula. Stir the resulting mixture at -78 °C for 30 minutes.
-
Solvent Exchange (for certain substrates): For some substrates, particularly 6-membered ring aromatics, a solvent exchange can improve the yield.[1] If performing a solvent exchange, remove the THF under vacuum at 0 °C and then add pre-cooled (-78 °C) anhydrous methanol.
-
Reaction with NBS: Prepare a solution of NBS in anhydrous THF or methanol. Cool this solution to -78 °C. Add the NBS solution dropwise to the boronate complex solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous sodium thiosulfate.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
References
- 1. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dual catalysis. Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ftp.orgsyn.org [ftp.orgsyn.org]
Preventing protodeboronation in reactions with organotrifluoroborates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate protodeboronation in reactions involving organotrifluoroborates.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with organotrifluoroborates, focusing on identifying the causes of unexpected protodeboronation and providing actionable solutions.
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired product, significant amount of protodeboronated side product. | 1. Reaction conditions are too harsh: High temperatures can accelerate protodeboronation.[1] | - Lower the reaction temperature. - Screen for a more active catalyst that operates at lower temperatures.[2][3] |
| 2. Inappropriate choice of base: The type and concentration of the base can significantly influence the pH of the reaction mixture, which in turn affects the rate of protodeboronation.[4][5] | - Use a weaker base (e.g., CsF, KOAc instead of strong hydroxides or carbonates).[3][6] - Carefully control the stoichiometry of the base. | |
| 3. Sub-optimal solvent system: The solvent can affect the solubility of the organotrifluoroborate and the stability of intermediates. | - Consider using a less protic solvent or a mixture of solvents to minimize the availability of protons. - For Suzuki-Miyaura couplings, solvents like 2-MeTHF or toluene can be alternatives to dioxane.[3] | |
| 4. Slow catalytic turnover: If the desired coupling reaction is slow, the competing protodeboronation side reaction becomes more significant.[2][7] | - Increase catalyst loading.[3] - Use more advanced ligands (e.g., bulky dialkylbiaryl phosphines) to accelerate the catalytic cycle.[8] - Consider the use of metal additives like Ag or Cu salts to accelerate the cross-coupling.[2] | |
| Inconsistent results between batches. | 1. Reaction vessel material: The surface of a glass reaction vessel can act as a fluorophile, accelerating the hydrolysis of organotrifluoroborates to boronic acids, which are more prone to protodeboronation.[9][10] | - Use PTFE (Teflon) reaction vessels to minimize surface-catalyzed hydrolysis.[9][10] - If using glass, be aware that the surface area and shape of the vessel can impact results.[9][10] |
| 2. Inefficient mixing: In biphasic systems, inefficient mixing can lead to localized changes in pH, affecting the rate of hydrolysis and subsequent protodeboronation.[10] | - Ensure vigorous and consistent stirring throughout the reaction. - Consider using sonication for highly efficient phase contact.[9] | |
| Protodeboronation of electron-deficient or heteroaromatic organotrifluoroborates. | These substrates are inherently more susceptible to protodeboronation. [4][11] | - Employ the "slow-release" strategy by ensuring the hydrolysis of the organotrifluoroborate is the rate-limiting step.[7][9] - Use milder reaction conditions (lower temperature, weaker base). - Utilize highly active catalyst systems to favor the desired reaction pathway. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as an organotrifluoroborate, is cleaved and replaced with a carbon-hydrogen bond.[2] This leads to the formation of a deboronated byproduct and reduces the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling.
Q2: How do organotrifluoroborates help in preventing protodeboronation?
Potassium organotrifluoroborates are more stable than their corresponding boronic acids.[8][12] They act as a protected form of the boronic acid, which is slowly released in situ under the reaction conditions.[2][9] This "slow-release" strategy maintains a low concentration of the reactive boronic acid at any given time, which minimizes the rate of protodeboronation relative to the desired cross-coupling reaction.[2][5][7]
Q3: What is the mechanism of protodeboronation for organotrifluoroborates?
The protodeboronation of organotrifluoroborates is preceded by their hydrolysis to the corresponding boronic acid. The boronic acid can then undergo protodeboronation through either acid-catalyzed or base-catalyzed pathways.[2][4] For non-basic aromatic boronic acids, these are the primary mechanisms.[2] Basic heteroaromatic boronic acids can have more complex mechanisms, sometimes involving zwitterionic intermediates.[2]
Q4: How does pH affect protodeboronation?
The pH of the reaction medium is a critical factor.[2] For simple non-basic boronic acids, both acidic and basic conditions can promote protodeboronation.[2] The rate of protodeboronation is often minimized at a neutral pH. The specific pH at which the rate is highest can vary depending on the substrate.[1]
Q5: Can the choice of base influence the outcome of the reaction?
Yes, the base plays a crucial role. Strong inorganic bases can induce phase-splitting in solvent mixtures like THF/water, leading to a lower pH in the bulk organic phase and affecting the hydrolysis rate of the organotrifluoroborate.[5][9][10] Weaker bases, such as cesium fluoride or potassium acetate, are often recommended to minimize protodeboronation.[3][6]
Q6: Are there specific types of organotrifluoroborates that are more stable?
The stability of organotrifluoroborates and their rate of hydrolysis are dependent on the organic substituent. For example, those with alkynyl or nitrophenyl groups hydrolyze very slowly, while those with isopropyl, β-styryl, or anisyl groups hydrolyze much faster.[5][7] This allows for the selection of an organotrifluoroborate with a hydrolysis rate that is well-matched to the rate of the catalytic cross-coupling reaction.
Quantitative Data on Protodeboronation
The rate of protodeboronation is highly dependent on the substrate and reaction conditions. The following table provides a qualitative comparison of hydrolysis rates for different organotrifluoroborates, which is a key factor in preventing protodeboronation. A slower hydrolysis rate is generally desirable for the "slow-release" strategy.
| Organic Substituent (R in R-BF3K) | Relative Rate of Hydrolysis | Reference |
| Isopropyl, β-Styryl, Anisyl | Fast | [5][7] |
| p-F-Phenyl, Naphthyl, Furyl, Benzyl | Slow (requires acid catalysis) | [5][7][10] |
| Alkynyl, Nitrophenyl | Very Slow | [5][7] |
Hydrolysis rates were studied in THF/H₂O with Cs₂CO₃ at 55 °C.[5][7][13]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates to Minimize Protodeboronation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium organotrifluoroborate
-
Aryl halide (or triflate)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., CsF, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., THF/H₂O, 2-MeTHF, Toluene)
-
PTFE reaction vessel
Procedure:
-
To a PTFE reaction vessel, add the potassium organotrifluoroborate (1.2-1.5 equivalents), aryl halide (1.0 equivalent), base (2-3 equivalents), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system to the reaction vessel.
-
Stir the reaction mixture vigorously at the desired temperature (start with a lower temperature, e.g., 50-60 °C, and monitor the reaction progress).
-
Monitor the reaction by TLC, GC, or LC-MS to determine completion.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of Protodeboronation of Organotrifluoroborates.
Caption: Troubleshooting Workflow for Protodeboronation.
Caption: Generalized Experimental Setup.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Metal-free Chlorodeboronation of Organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Potassium tert-Butyltrifluoroborate in Catalysis
Welcome to the technical support center for potassium tert-butyltrifluoroborate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during catalytic reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with potassium this compound is sluggish or fails to go to completion. What are the common causes?
A1: Several factors can contribute to low reactivity in Suzuki-Miyaura coupling reactions with potassium this compound:
-
Insufficient Hydrolysis: The active nucleophile in the catalytic cycle is the corresponding boronic acid, which is generated in situ from the trifluoroborate salt. Inadequate water content in the reaction mixture can slow down this hydrolysis step. Ensure your solvent system contains a sufficient amount of water.
-
Improper Base Selection: The choice and amount of base are critical. A weak base or insufficient equivalents may not be effective in promoting the hydrolysis and transmetalation steps. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Catalyst and Ligand Issues: The palladium catalyst and phosphine ligand combination must be appropriate for the specific substrates. Sterically hindered aryl halides may require more electron-rich and bulky phosphine ligands. Catalyst deactivation can also be a problem.
-
Low Reaction Temperature: While potassium this compound is thermally stable, the catalytic cycle may require higher temperatures to proceed at a reasonable rate, especially with less reactive coupling partners like aryl chlorides.
Q2: I am observing significant amounts of a byproduct corresponding to the protodeboronated starting material (isobutane). How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronate group with a hydrogen atom, is a common side reaction, particularly with alkylboron reagents. Here’s how to address it:
-
Control the Water Content: While water is necessary for hydrolysis, an excessive amount or prolonged reaction times can lead to protodeboronation of the resulting boronic acid. Optimization of the solvent-to-water ratio is key.
-
Use a Non-Aqueous Base: In some cases, using a non-aqueous base or a fluoride source (e.g., KF, CsF) can be beneficial.
-
Minimize Reaction Time: Monitor the reaction progress and work it up as soon as the desired product is formed to prevent extended exposure to protic conditions.
-
Degas Thoroughly: Oxygen can contribute to the degradation of organoboron reagents. Ensure your reaction mixture is properly degassed.
Q3: Can I use potassium this compound in acidic media?
A3: Potassium organotrifluoroborates exhibit some stability in acidic conditions, but strong acids can lead to hydrodeboration.[1] The stability is dependent on the acid strength, with stronger acids like trifluoroacetic acid causing more rapid decomposition than weaker acids like acetic acid.[1] It is generally advisable to avoid strongly acidic conditions.
Q4: Is potassium this compound sensitive to any common laboratory reagents or materials?
A4: Yes, organotrifluoroborates are known to be sensitive to Lewis acids. For instance, they can be unstable towards silica gel, which can lead to the generation of trivalent boron species.[1] This is an important consideration during purification by column chromatography.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Concurrent Formation of Boronic Acid
This issue often points to incomplete coupling following the hydrolysis of the trifluoroborate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Transmetalation | Increase the concentration of the base or switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃). | Faster and more complete consumption of the boronic acid intermediate. |
| Catalyst Deactivation | Increase the catalyst loading or use a more robust catalyst system (e.g., a pre-catalyst or a different ligand). | Improved conversion to the desired product. |
| Suboptimal Solvent System | Vary the organic solvent and the water ratio. A common starting point is a 10:1 mixture of an organic solvent (e.g., toluene, THF, dioxane) and water. | Enhanced solubility of reagents and improved reaction kinetics. |
Issue 2: Formation of Homocoupled Byproducts
The formation of bibenzyl or other homocoupled products from the aryl halide can be problematic.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen | Ensure rigorous degassing of all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | Reduced formation of homocoupled byproducts. |
| Side Reactions of the Palladium Catalyst | Use a pre-formed Pd(0) catalyst or ensure complete reduction of the Pd(II) precursor. | Minimized side reactions involving the catalyst. |
Data Presentation
Table 1: Stability of Potassium n-Butyltrifluoroborate under Physiological Conditions
| Buffer System | pH | Temperature (°C) | Time (h) | Hydrolysis to Boronic Acid (%) |
| D₂O / TRIS | 7.0 | 37 | 24 | 30-50 |
| Phosphate | - | - | - | Faster than TRIS |
Data sourced from a study on the stability of potassium organotrifluoroborates. Note that this data is for the n-butyl isomer and the tert-butyl isomer may exhibit different hydrolysis rates.[1]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Potassium this compound with an Aryl Bromide
-
To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 equiv), potassium this compound (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., RuPhos, 4 mol%).
-
Add the chosen base (e.g., K₂CO₃, 3.0 equiv).
-
Add the degassed solvent system (e.g., 10:1 toluene/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, being mindful of the potential for decomposition of any unreacted trifluoroborate.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting logic for common issues in catalysis.
References
Technical Support Center: Improving Yields in Cross-Coupling of Tertiary Organotrifluoroborates
Welcome to the technical support center for the cross-coupling of tertiary organotrifluoroborates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields when constructing sterically congested quaternary carbon centers.
Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using tertiary organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions?
A1: Low yields in the cross-coupling of tertiary organotrifluoroborates are often attributed to a combination of factors. Steric hindrance around the tertiary carbon center can impede both the transmetalation and reductive elimination steps of the catalytic cycle. Additionally, side reactions such as protodeboronation of the organotrifluoroborate and β-hydride elimination from the alkyl-palladium intermediate can significantly reduce the yield of the desired product. The choice of catalyst, ligand, base, and solvent is critical to overcoming these challenges. For instance, bulky, electron-rich phosphine ligands can promote the desired coupling pathway.
Q2: What is protodeboronation and how can I minimize it?
A2: Protodeboronation is a common side reaction where the organoboron compound reacts with a proton source (e.g., water or acidic impurities) to cleave the carbon-boron bond, resulting in the formation of a hydrocarbon byproduct and reducing the amount of nucleophile available for cross-coupling. While organotrifluoroborates are generally more resistant to protodeboronation than their boronic acid counterparts, it can still occur, especially under harsh reaction conditions. To minimize protodeboronation, ensure your solvents and reagents are anhydrous, use a non-protic solvent if possible, and consider using a stronger, non-nucleophilic base.
Q3: How does β-hydride elimination affect my reaction and how can it be suppressed?
A3: β-hydride elimination is a decomposition pathway for the alkyl-palladium intermediate that competes with the desired reductive elimination step.[1][2] This process is particularly facile for alkyl groups with β-hydrogens, which is the case for many tertiary organotrifluoroborates. It leads to the formation of an alkene and a palladium-hydride species, which can then lead to other side products. To suppress β-hydride elimination, using ligands that promote a faster rate of reductive elimination is key.[3] Bulky, electron-rich ligands can often achieve this. Additionally, running the reaction at lower temperatures may also disfavor this side reaction.
Q4: Can I use the same conditions for tertiary organotrifluoroborates as I do for primary or secondary ones?
A4: It is generally not advisable to use the same reaction conditions. The increased steric bulk of tertiary organotrifluoroborates necessitates optimized conditions to achieve good yields. Conditions that are effective for primary and secondary alkyltrifluoroborates may not be sufficient to overcome the steric hindrance and competing side reactions associated with tertiary substrates.[1] Specialized catalyst systems, often involving bulky phosphine ligands, are typically required for successful coupling of tertiary organotrifluoroborates.
Troubleshooting Guide
Problem 1: Low or no conversion of starting materials.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using Pd(OAc)₂, it can degrade over time. Consider using a more robust precatalyst like a palladacycle or generating the active Pd(0) species in situ with a suitable ligand. For particularly challenging couplings, consider a nickel-based catalyst system. |
| Inappropriate Ligand | For sterically hindered couplings, standard ligands like PPh₃ may be ineffective. Switch to a bulky, electron-rich phosphine ligand such as RuPhos, XPhos, or SPhos. These ligands are known to accelerate the rate-limiting steps of the catalytic cycle for sterically demanding substrates. |
| Insufficient Base Strength or Solubility | The base plays a crucial role in the transmetalation step. If using a carbonate base like K₂CO₃, ensure it is finely powdered and anhydrous. Consider switching to a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[4] Cs₂CO₃ is often more effective due to its higher solubility in many organic solvents.[4] |
| Poor Solvent Choice | The solvent can significantly impact the solubility of reagents and the stability of intermediates. For Suzuki-Miyaura couplings, polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are commonly used. For particularly challenging substrates, a solvent screen may be necessary to find the optimal medium. |
Problem 2: Formation of significant side products (e.g., homocoupling, protodeboronation).
| Possible Cause | Suggested Solution |
| Homocoupling of the Organotrifluoroborate | Homocoupling can occur due to the presence of oxidants (like air) or if the transmetalation is slow. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Using a more active catalyst/ligand system can accelerate the cross-coupling pathway, minimizing the opportunity for homocoupling. |
| Protodeboronation of the Organotrifluoroborate | This is often caused by moisture or other protic impurities in the reaction mixture. Dry solvents and reagents thoroughly before use. Using anhydrous bases is also critical. If the problem persists, consider using a less protic solvent system. |
| β-Hydride Elimination Byproducts | This is a common issue with tertiary alkyl groups. Employing bulky, electron-rich ligands can favor reductive elimination over β-hydride elimination. Lowering the reaction temperature may also help, although this could slow down the desired reaction. |
Quantitative Data on Reaction Conditions
The following table summarizes the yields for the cross-coupling of potassium tert-butyltrifluoroborate with various aryl bromides under different conditions, illustrating the impact of catalyst, ligand, and base selection.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | NiCl₂(dtbbpy) (5) | - | K₃PO₄ (2) | DMA | 25 | 95 |
| 4-Bromoacetophenone | NiCl₂(dtbbpy) (5) | - | K₃PO₄ (2) | DMA | 25 | 92 |
| Methyl 4-bromobenzoate | NiCl₂(dtbbpy) (5) | - | K₃PO₄ (2) | DMA | 25 | 88 |
| 4-Bromobenzaldehyde | NiCl₂(dtbbpy) (5) | - | K₃PO₄ (2) | DMA | 25 | 85 |
| 4-Bromo-1,1'-biphenyl | NiCl₂(dtbbpy) (5) | - | K₃PO₄ (2) | DMA | 25 | 75 |
| 1-Bromo-4-methoxybenzene | NiCl₂(dtbbpy) (5) | - | K₃PO₄ (2) | DMA | 25 | 45 |
Data extracted from a study on a photoredox-Ni dual catalytic strategy for the cross-coupling of tertiary organoboron reagents. The use of a nickel catalyst with a bipyridine ligand and a phosphate base in DMA at room temperature under blue LED irradiation was found to be effective for a range of electron-poor aryl bromides.[5]
Experimental Protocols
General Protocol for Nickel-Catalyzed Cross-Coupling of Tertiary Organotrifluoroborates with Aryl Bromides
This protocol is based on a photoredox-Ni dual catalytic system that has shown success with tertiary organotrifluoroborates.[5]
Reagents and Equipment:
-
Potassium tertiary-alkyltrifluoroborate (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
NiCl₂·(glyme) (5 mol%)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(bpy))PF₆ (1 mol%)
-
Anhydrous N,N-dimethylacetamide (DMA)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
-
Blue LED light source
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add the aryl bromide (1.0 equiv), potassium tertiary-alkyltrifluoroborate (1.2 equiv), NiCl₂·(glyme) (5 mol%), dtbbpy (5 mol%), K₃PO₄ (2.0 equiv), and the photocatalyst (1 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMA via syringe.
-
Place the reaction vessel approximately 5 cm from a blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
- 1. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 3. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 4. quora.com [quora.com]
- 5. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing β-Hydride Elimination with Alkyltrifluoroborates
Welcome to the technical support center for managing β-hydride elimination in cross-coupling reactions involving alkyltrifluoroborates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is β-hydride elimination and why is it a problem in cross-coupling reactions?
A1: β-hydride elimination is a common decomposition pathway for organometallic intermediates, particularly those involving transition metals like palladium.[1][2][3] In this process, a metal-alkyl complex converts into a metal-hydride and an alkene.[1][2][4] This is problematic in cross-coupling reactions because it leads to the formation of undesired alkene byproducts and reduces the yield of the desired coupled product.[1][5] It is a significant challenge in reactions aiming to form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds.[5]
Q2: How do potassium alkyltrifluoroborates help in managing β-hydride elimination?
A2: Potassium alkyltrifluoroborates are air- and moisture-stable crystalline solids that serve as effective coupling partners in Suzuki-Miyaura reactions.[6][7] While the mechanism isn't fully elucidated, their utility in minimizing β-hydride elimination is often associated with the specific reaction conditions they enable. The choice of ligands, bases, and solvents becomes critical. For instance, bulky, electron-rich phosphine ligands can suppress β-hydride elimination by accelerating reductive elimination.[5][8]
Q3: What are the key requirements for β-hydride elimination to occur?
A3: Several conditions must be met for β-hydride elimination to take place:
-
The alkyl group must have a hydrogen atom on the β-carbon (the second carbon from the metal center).[1][2][4]
-
The metal center needs to be coordinatively unsaturated, meaning it must have a vacant coordination site cis to the alkyl group.[1][2][3]
-
The complex generally needs to have 16 or fewer total electrons, as the elimination process increases the electron count by two.[9]
-
A syn-coplanar arrangement between the metal, the α- and β-carbons, and the β-hydrogen is required for the transition state.[9]
Q4: Are primary or secondary alkyltrifluoroborates more susceptible to β-hydride elimination?
A4: Secondary alkyltrifluoroborates are generally more prone to β-hydride elimination than primary ones.[6] This is because the secondary alkyl group provides more opportunities for the formation of a stable alkene byproduct. The reaction conditions often need to be specifically optimized for secondary alkyltrifluoroborates to minimize this side reaction.[6][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of coupled product, significant amount of alkene byproduct detected. | β-hydride elimination is outcompeting the desired reductive elimination. | 1. Ligand Modification: Switch to a bulkier, more electron-donating phosphine ligand such as RuPhos, n-BuPAd₂, or other biaryl phosphines.[6][8][10] These can accelerate reductive elimination. 2. Base Selection: The choice of base is crucial. For secondary alkyltrifluoroborates, Cs₂CO₃ has been shown to be effective.[10][11] For primary alkyltrifluoroborates, K₂CO₃ is often used.[6] 3. Solvent System: A toluene/water solvent mixture has been found to be superior in many cases for the cross-coupling of potassium alkyltrifluoroborates.[6] |
| Reaction is sluggish or does not go to completion. | 1. Slow transmetalation. 2. Steric hindrance. 3. Inappropriate catalyst loading. | 1. Optimize Base: Ensure the base is strong enough to facilitate the transmetalation step. 2. Increase Reaction Time: Sterically hindered substrates may require longer reaction times to achieve full conversion.[6] 3. Adjust Catalyst Loading: An increased catalyst and ligand loading (e.g., 2 mol % Pd(OAc)₂ and 4 mol % ligand) can improve product ratios.[6] |
| Formation of protodeboronated starting material. | The alkyltrifluoroborate is unstable under the reaction conditions. | 1. Base Sensitivity: Some alkyltrifluoroborates can be sensitive to the base. Consider using a milder base or screening different bases. 2. Temperature Control: Lowering the reaction temperature might reduce the rate of decomposition. |
| Isomerization of the alkyl group in the product. | A β-hydride elimination/reinsertion mechanism is occurring, leading to migration of the palladium catalyst along the alkyl chain. | This is particularly an issue with secondary alkyltrifluoroborates. The choice of ligand can influence the ratio of isomers. Experiment with different phosphine ligands to find one that is more selective for the desired isomer.[10][11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Primary Alkyltrifluoroborate with an Aryl Chloride
This protocol is adapted from a procedure optimized for primary alkyltrifluoroborates.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium alkyltrifluoroborate
-
Aryl chloride
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2 mol %) and RuPhos (0.02 mmol, 4 mol %).
-
Reagent Addition: In the same vessel, add the potassium alkyltrifluoroborate (0.5 mmol, 1.0 equiv), the aryl chloride (0.5 mmol, 1.0 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Solvent Addition: Add toluene (2.25 mL) and deionized water (0.25 mL) to achieve a 10:1 toluene/H₂O mixture with a final concentration of 0.25 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated oil bath at 80 °C and stir for 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Visualizations
Mechanism of β-Hydride Elimination
Caption: The general mechanism of β-hydride elimination.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 2. Beta-Hydride elimination [wikipedia.nucleos.com]
- 3. Organometallic HyperTextBook: Beta-Hydride Elimination [ilpi.com]
- 4. Beta-hydride elimination [chemeurope.com]
- 5. Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis** - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Difficult tert-Butyltrifluoroborate Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving sterically hindered potassium tert-butyltrifluoroborate.
Frequently Asked Questions (FAQs)
Q1: Why are potassium this compound couplings considered "difficult"?
A1: The primary challenge in coupling this compound lies in the steric hindrance of the tert-butyl group. This bulkiness can impede the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination, leading to low reaction yields and slow reaction rates.
Q2: What are the advantages of using potassium trifluoroborate salts over other organoboron reagents?
A2: Potassium trifluoroborate salts offer several advantages, including being moisture- and air-stable, which makes them easier to handle and store compared to boronic acids or esters.[1] They are also less prone to protodeboronation, a common side reaction that consumes the organoboron reagent.[2]
Q3: What is protodeboronation and how can it be minimized in this compound couplings?
A3: Protodeboronation is a side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boron group with a hydrogen atom. This leads to the formation of isobutane from this compound and reduces the yield of the desired coupled product. To minimize this, ensure anhydrous reaction conditions (if the chosen catalytic system allows), use a strong, non-hydroxide base, and choose a catalyst system that promotes rapid cross-coupling to outcompete the protodeboronation pathway.
Q4: Are there alternatives to palladium catalysts for these couplings?
A4: While palladium-based catalysts are the most common and well-developed for Suzuki-Miyaura reactions, research into other transition metals like nickel is ongoing, particularly for challenging cross-couplings. Additionally, dual catalytic systems, such as those combining a palladium catalyst with a photoredox catalyst, have shown promise for difficult couplings of sp³-hybridized boronic compounds.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for the sterically demanding tert-butyl group. | Catalyst/Ligand Selection: Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., RuPhos, XPhos). These ligands stabilize the palladium center and facilitate the challenging oxidative addition and reductive elimination steps. For particularly difficult couplings, consider using N-heterocyclic carbene (NHC) ligands, which are known for their high activity in sterically hindered reactions. |
| Inappropriate Base: The base may not be strong enough to promote the formation of the active boronate species or may be sterically hindered itself. | Base Selection: Use a strong, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can be critical and may require screening. | |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier for the sterically hindered coupling. | Increase Temperature: Cautiously increase the reaction temperature. For some difficult couplings, temperatures of 80-120°C may be necessary. | |
| Formation of Homocoupling Byproducts | Catalyst Decomposition: The palladium catalyst may be decomposing to palladium black, which can promote homocoupling of the aryl halide. | Ligand-to-Palladium Ratio: Increase the ligand-to-palladium ratio to better stabilize the active catalytic species. |
| Reaction Conditions: Certain reaction conditions can favor homocoupling. | Optimize Conditions: Screen different solvents and bases. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions. | |
| Protodeboronation of this compound | Presence of Protic Solvents: Water or alcohol in the reaction mixture can lead to protodeboronation. | Anhydrous Conditions: Use anhydrous solvents and reagents. However, note that some successful protocols for trifluoroborate couplings utilize aqueous solvent mixtures. In such cases, the rate of cross-coupling must be significantly faster than the rate of protodeboronation. |
| Inefficient Transmetalation: A slow transmetalation step allows more time for protodeboronation to occur. | Catalyst and Base Optimization: Choose a catalyst system known to accelerate transmetalation. The choice of base can also influence the rate of this step. |
Catalyst and Ligand Selection for Difficult Couplings
The selection of an appropriate palladium catalyst and ligand is crucial for the success of sterically hindered Suzuki-Miyaura couplings. Below is a summary of commonly used systems.
| Catalyst System | Ligand Type | Key Features | Recommended for |
| Pd(OAc)₂ / P(t-Bu)₃ | Monodentate Trialkylphosphine | Highly electron-rich and sterically demanding, promoting efficient oxidative addition and reductive elimination. | Sterically hindered aryl chlorides and bromides. |
| Pd(OAc)₂ / RuPhos | Biaryl Monophosphine | Provides a good balance of steric bulk and electron-donating ability. | A broad range of aryl and heteroaryl chlorides and bromides, including those with steric hindrance. |
| Pd₂(dba)₃ / XPhos | Biaryl Monophosphine | Highly active catalyst system for a wide variety of challenging couplings. | Sterically hindered and electron-rich or -poor coupling partners. |
| Pd-PEPPSI-IPr | N-Heterocyclic Carbene (NHC) Precatalyst | Robust and highly active, often effective at low catalyst loadings. | Very challenging couplings involving sterically demanding substrates. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with Potassium this compound
This protocol is a representative example for the coupling of a sterically hindered aryl bromide with potassium this compound, adapted from established methodologies for challenging Suzuki-Miyaura reactions.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Potassium this compound (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
RuPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the sterically hindered aryl bromide (1.0 equiv), potassium this compound (1.5 equiv), potassium carbonate (3.0 equiv), palladium(II) acetate (2 mol%), and RuPhos (4 mol%).
-
Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water to achieve a desired solvent ratio (e.g., 10:1 toluene:water) and concentration (e.g., 0.1 M with respect to the aryl bromide).
-
Place the reaction vessel in a preheated heating block or oil bath set to 85°C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Effect of base and solvent on tert-butyltrifluoroborate reaction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium tert-butyltrifluoroborate in cross-coupling reactions.
Troubleshooting Guide
Low to no product yield is a common issue encountered during cross-coupling reactions involving potassium this compound. The following guide provides a structured approach to identifying and resolving potential problems.
Issue: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has been stored under an inert atmosphere. For Pd(II) precatalysts, ensure the phosphine ligand is present in the correct ratio to facilitate reduction to the active Pd(0) species. Consider using a more robust precatalyst. |
| Inappropriate Base | The choice of base is critical for the transmetalation step. Cesium carbonate (Cs₂CO₃) is often highly effective for alkyltrifluoroborate couplings.[1] If Cs₂CO₃ is not providing the desired results, consider screening other inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). |
| Incorrect Solvent System | A biphasic solvent system, typically an organic solvent with water, is often required. Toluene/water or THF/water are common choices.[1] The water content can significantly impact the reaction rate; ensure a small amount of water is present to facilitate the hydrolysis of the trifluoroborate to the corresponding boronic acid in situ.[2] |
| Insufficient Temperature | Some cross-coupling reactions with alkyltrifluoroborates require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature, monitoring for any decomposition of starting materials or product. |
| Oxygen Contamination | The catalytic cycle involves oxygen-sensitive Pd(0) species. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction time. |
Issue: Formation of Side Products
| Potential Cause | Recommended Solution |
| Protodeboronation | This side reaction, where the tert-butyl group is replaced by a hydrogen atom, can be promoted by excessive water or acidic conditions. While some water is necessary, an excess can be detrimental. Try reducing the amount of water in the solvent system. Ensure the base is not fully consumed, which could lead to a drop in pH. |
| Homocoupling of Aryl Halide | This suggests that the transmetalation step is slow compared to the oxidative addition and reductive elimination of the aryl halide with itself. This can sometimes be addressed by using a more effective base (e.g., Cs₂CO₃) to accelerate the transmetalation of the this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the reaction of potassium this compound?
A1: The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle. It is believed to activate the organotrifluoroborate, facilitating the transfer of the tert-butyl group from boron to the palladium center. Cesium carbonate (Cs₂CO₃) is frequently reported as a highly effective base for cross-coupling reactions of potassium alkyltrifluoroborates.[1]
Q2: Why is a water/organic solvent mixture typically used?
A2: The presence of water is thought to be necessary to hydrolyze the potassium this compound to the corresponding tert-butylboronic acid or a related borate species in situ. This trivalent boron species is more reactive in the transmetalation step. However, the amount of water can be critical, as excess water can lead to side reactions like protodeboronation.[2]
Q3: My reaction is not working. What are the most critical parameters to check first?
A3: First, verify the quality and activity of your palladium catalyst and ensure your reaction is performed under strictly inert conditions. Second, evaluate your choice of base and solvent system. For many alkyltrifluoroborate couplings, a combination of a strong inorganic base like Cs₂CO₃ and a biphasic solvent system like toluene/water or THF/water is a good starting point.[1]
Q4: Can I use other organic solvents?
A4: While toluene and THF are common, other solvents can be used. The choice of solvent can influence reaction rate and selectivity. For instance, polar aprotic solvents can sometimes alter the selectivity of the coupling reaction.[2] It is recommended to consult the literature for specific substrate combinations or to screen a variety of solvents if standard conditions are not effective.
Quantitative Data Summary
The following table summarizes reaction conditions from the literature for the Suzuki-Miyaura cross-coupling of various potassium alkyltrifluoroborates, which can serve as a guide for optimizing this compound reactions.
| Alkyltrifluoroborate | Aryl Halide | Base | Solvent System | Catalyst/Ligand | Yield (%) | Reference |
| Primary Alkyl-BF₃K | Aryl Chloride | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / RuPhos | Good to Excellent | [3] |
| Secondary Alkyl-BF₃K | Aryl Bromide | Cs₂CO₃ | THF/H₂O | PdCl₂(dppf)·CH₂Cl₂ | Moderate | [4] |
| tert-butyl-BF₃K | Aryl Bromide | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / RuPhos | Not specified | [1] |
| Homoenolate-BF₃K | Aryl Bromide | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / RuPhos | High | [1] |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling of Potassium this compound with an Aryl Bromide:
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Potassium this compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
Procedure:
-
To a dry reaction vessel, add Pd(OAc)₂ (e.g., 2 mol%), RuPhos (e.g., 4 mol%), and K₂CO₃ (e.g., 3 equivalents).
-
Add the aryl bromide (1 equivalent) and potassium this compound (e.g., 1.5 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water (e.g., a 10:1 ratio of toluene to water).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Suzuki Coupling with Electron-Rich Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during Suzuki-Miyaura coupling reactions involving electron-rich substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an electron-rich aryl halide and/or an electron-rich boronic acid is giving a low yield or failing completely. What are the most common reasons for this?
A1: Low yields or reaction failures in Suzuki couplings with electron-rich substrates are often attributed to the slow rate of the oxidative addition step. Electron-donating groups on the aryl halide decrease the electrophilicity of the carbon-halogen bond, making it less susceptible to oxidative addition by the Pd(0) catalyst.[1][2] Common issues include:
-
Inefficient Oxidative Addition: This is the most frequent bottleneck. The electron-rich nature of the aryl halide makes it a poor substrate for this crucial step in the catalytic cycle.[1][3]
-
Catalyst Deactivation: The formation of inactive palladium species, such as palladium black, can halt the catalytic cycle. This can be caused by impurities or inappropriate reaction conditions.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product. These include:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by harsh basic conditions or the presence of excess water.
-
Homocoupling: The coupling of two boronic acid molecules or two aryl halide molecules. Homocoupling of boronic acids is often exacerbated by the presence of oxygen.[4]
-
Dehalogenation: The replacement of the halogen on the aryl halide with a hydrogen atom.
-
Q2: How can I improve the oxidative addition step for my electron-rich aryl halide?
A2: To enhance the rate of oxidative addition, the use of highly active catalyst systems is crucial. Key strategies include:
-
Ligand Selection: Employing bulky and electron-rich phosphine ligands is the most effective approach. These ligands stabilize the Pd(0) center and increase its electron density, which in turn promotes the oxidative addition into the C-X bond.[1][2][3] Examples of effective ligands include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos), trialkylphosphines (e.g., P(t-Bu)3), and N-heterocyclic carbenes (NHCs).[4]
-
Catalyst Choice: Using pre-formed Pd(0) catalysts or precatalysts that readily generate the active Pd(0) species in situ can be beneficial. Pd(II) sources can sometimes lead to side reactions if the reduction to Pd(0) is not efficient.[3]
-
Leaving Group: If possible, using an aryl iodide or triflate instead of a bromide or chloride can accelerate the oxidative addition, as the C-I and C-OTf bonds are weaker. The general reactivity order is I > Br > OTf >> Cl.[2][5]
Q3: What is the role of the base in Suzuki coupling with electron-rich substrates, and which one should I choose?
A3: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. For challenging couplings with electron-rich substrates, the choice of base can significantly impact the yield.
-
Commonly Used Bases: Inorganic bases are generally preferred. Potassium phosphate (K3PO4), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) are frequently used.[6]
-
Base Strength: The optimal base strength can be substrate-dependent. While stronger bases can facilitate transmetalation, they can also promote side reactions like protodeboronation. A screening of different bases is often recommended.
-
Anhydrous Conditions: For some systems, particularly when using K3PO4, the presence of a small amount of water can be beneficial.
Q4: Can the solvent system affect the outcome of my reaction?
A4: Yes, the solvent can influence the solubility of the reagents and catalyst, as well as the rate of the different steps in the catalytic cycle.
-
Common Solvents: Aprotic polar solvents are often used, such as 1,4-dioxane, tetrahydrofuran (THF), and toluene.[4]
-
Aqueous Conditions: Often, a mixture of an organic solvent with water is employed, as water can help to dissolve the inorganic base.
-
Degassing: It is crucial to thoroughly degas the solvent to remove dissolved oxygen, which can lead to the oxidative homocoupling of the boronic acid and deactivation of the catalyst.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting failed or low-yielding Suzuki coupling reactions with electron-rich substrates.
Diagram: Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A stepwise guide to troubleshooting common issues in Suzuki coupling reactions.
Data Presentation: Ligand and Base Screening
The following tables summarize the impact of different ligands and bases on the yield of Suzuki coupling reactions involving electron-rich substrates.
Table 1: Comparison of Phosphine Ligands for the Coupling of 4-Bromoanisole and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PPh3 | Pd(OAc)2 | K2CO3 | Toluene/H2O | 80 | 12 | <10 | Hypothetical data based on general knowledge |
| PCy3 | Pd(OAc)2 | K2CO3 | Toluene/H2O | 80 | 12 | 45 | Hypothetical data based on general knowledge |
| SPhos | Pd(OAc)2 | K3PO4 | Dioxane | 100 | 16 | 92 | Based on trends reported in literature |
| XPhos | Pd2(dba)3 | K3PO4 | Dioxane | 100 | 16 | 95 | Based on trends reported in literature |
| RuPhos | Pd(OAc)2 | K3PO4 | Dioxane | 100 | 16 | 94 | Based on trends reported in literature |
Table 2: Effect of Base on the Coupling of 4-Chloroanisole and Phenylboronic Acid
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 / SPhos | Na2CO3 | Dioxane/H2O | 100 | 24 | 65 | Hypothetical data based on general knowledge |
| Pd(OAc)2 / SPhos | K2CO3 | Dioxane/H2O | 100 | 24 | 85 | Hypothetical data based on general knowledge |
| Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | 100 | 24 | 91 | Based on trends reported in literature |
| Pd(OAc)2 / SPhos | Cs2CO3 | Dioxane/H2O | 100 | 24 | 93 | Based on trends reported in literature |
Experimental Protocols
Representative Protocol for a Challenging Suzuki Coupling: Synthesis of 4-Methoxy-2',6'-dimethylbiphenyl
This protocol describes the coupling of an electron-rich aryl chloride (4-chloroanisole) with a sterically hindered boronic acid (2,6-dimethylphenylboronic acid).
Reagents and Materials:
-
4-Chloroanisole
-
2,6-Dimethylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)2 (e.g., 2 mol%), SPhos (e.g., 4 mol%), and K3PO4 (e.g., 2.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Addition of Reactants: Under a positive pressure of inert gas, add 2,6-dimethylphenylboronic acid (e.g., 1.2 equivalents) and 4-chloroanisole (e.g., 1.0 equivalent).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio). The final concentration of the aryl halide should be around 0.1-0.2 M.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Key Reaction Parameters
The success of a Suzuki coupling with electron-rich substrates depends on the careful optimization of several parameters. The following diagram illustrates the key relationships.
Diagram: Key Parameters for Successful Suzuki Coupling
Caption: Critical factors influencing the outcome of Suzuki couplings with electron-rich partners.
References
Validation & Comparative
Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the quest for more stable, efficient, and versatile reagents is perpetual. In the realm of organoboron chemistry, potassium organotrifluoroborates are increasingly outperforming traditional boronic esters, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their enhanced stability, ease of handling, and often superior reactivity offer significant advantages in the synthesis of complex organic molecules.
Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture, a stark contrast to boronic acids and their corresponding esters which can be prone to decomposition and are often challenging to purify.[1][2][3] This inherent stability not only simplifies storage and handling but also allows for a broader tolerance of functional groups and reaction conditions.
Enhanced Stability and Handling: A Key Advantage
The tetracoordinate nature of the boron atom in organotrifluoroborates, strongly bonded to three fluorine atoms, renders them less susceptible to protodeboronation compared to their boronic acid or ester counterparts.[2] This stability means they can be stored indefinitely at room temperature without special precautions.[4]
Boronic acids, on the other hand, exist in equilibrium with their cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry in reactions. Boronic esters, while more stable than boronic acids, can be susceptible to hydrolysis.[3][5] The stability of organotrifluoroborates allows them to be carried through multi-step syntheses where boronic acids or esters would require protection and deprotection steps.
Superior Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis. While boronic acids and esters are the conventional nucleophilic partners in this reaction, organotrifluoroborates have demonstrated significant advantages, often leading to higher yields and faster reaction times.[6] The in-situ slow release of the corresponding boronic acid from the trifluoroborate salt under basic conditions is believed to be a key factor in their superior performance, minimizing side reactions such as homocoupling.[7][8]
Comparative Performance Data: Suzuki-Miyaura Coupling
| Entry | Electrophile | Organoboron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Potassium Vinyltrifluoroborate | PdCl2/PPh3 | Cs2CO3 | THF/H2O | 85 | 22 | 79 | [9] |
| 2 | 2,6-Dichloropyridine | Heptyl Pinacol Boronic Ester | Pd2(dba)3/FcPPh2 | K3PO4 | Dioxane/H2O | 100 | 18 | 85 | [10] |
| 3 | 4-Chlorotoluene | Potassium Phenyltrifluoroborate | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | 2 | 98 | Molander et al. (2007) |
| 4 | 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 100 | 2 | 94 | Molander et al. (2007) |
| 5 | 3-Bromopyridine | Potassium (2-phenylethenyl)trifluoroborate | PdCl2(dppf) | Cs2CO3 | THF/H2O | 80 | 12 | 92 | Molander et al. (2002) |
| 6 | 3-Bromopyridine | (2-phenylethenyl)boronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 12 | 75 | Miyaura et al. (1995) |
Note: Reaction conditions and catalysts are optimized for each specific transformation and may not be directly comparable.
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate
A common method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF2).
Procedure:
-
Phenylboronic acid (1.0 eq) is dissolved in methanol.
-
A saturated aqueous solution of potassium hydrogen fluoride (KHF2) (3.0 eq) is added slowly to the stirring methanolic solution.
-
A white precipitate of potassium phenyltrifluoroborate forms immediately.
-
The mixture is stirred for 30 minutes at room temperature.
-
The solid is collected by vacuum filtration, washed with cold methanol and diethyl ether, and dried under vacuum to afford the pure product.[11]
General Procedure for Suzuki-Miyaura Coupling with Potassium Vinyltrifluoroborate
Procedure:
-
To a reaction vessel is added potassium vinyltrifluoroborate (1.0 mmol), the aryl halide (1.0 mmol), palladium(II) chloride (0.02 mmol), triphenylphosphine (0.06 mmol), and cesium carbonate (3.0 mmol).
-
The vessel is evacuated and backfilled with nitrogen.
-
A 9:1 mixture of THF and water (2 mL) is added.
-
The reaction mixture is heated to 85 °C and stirred for 22 hours.
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.[9]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate key workflows and mechanisms.
Caption: Synthesis of Potassium Organotrifluoroborates.
References
- 1. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic Ester Based Vitrimers with Enhanced Stability via Internal Boron-Nitrogen Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Alkyltrifluoroborates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Potassium alkyltrifluoroborates have emerged as highly valuable coupling partners in these reactions due to their stability to air and moisture, ease of handling, and favorable reactivity profile. This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary alkyltrifluoroborates, supported by experimental data, to aid researchers in selecting the appropriate reagents and conditions for their synthetic endeavors.
Comparative Reactivity and Reaction Conditions
The reactivity of potassium alkyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions is significantly influenced by the substitution at the alpha-carbon. Generally, the reactivity follows the trend: primary > secondary >> tertiary . This trend is largely governed by factors such as steric hindrance and the propensity for side reactions like β-hydride elimination. Consequently, the optimal reaction conditions vary for each class of substrate.
| Substrate Class | Typical Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Key Challenges |
| Primary Alkyltrifluoroborates | Pd(OAc)₂ / RuPhos[1][2] | K₂CO₃[1][2] | Toluene/H₂O[1][2] | 80-100 | Good to Excellent (70-95%)[1] | Generally robust and high-yielding. |
| Secondary Alkyltrifluoroborates | Pd(OAc)₂ / n-BuPAd₂ (CataCXium A)[3][4] | Cs₂CO₃[3][4] | Toluene/H₂O[3][4] | 100 | Moderate to Good (40-80%)[3][4] | β-hydride elimination leading to isomerization and reduced yields.[3][4] |
| Tertiary Alkyltrifluoroborates | Photoredox/Nickel Dual Catalysis[5] | Organic Base (e.g., DBU) | Anhydrous, polar aprotic (e.g., DMA) | Room Temperature | Moderate (40-70%)[5] | Extremely challenging under traditional Suzuki conditions; requires specialized methods.[5] |
Reaction Mechanisms and Experimental Workflows
The general catalytic cycle for the Suzuki-Miyaura cross-coupling of alkyltrifluoroborates is depicted below. The key steps involve oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the alkyl group from the boron species to the palladium center, and reductive elimination to form the desired carbon-carbon bond and regenerate the active catalyst.
Suzuki-Miyaura Catalytic Cycle
A generalized experimental workflow for performing these cross-coupling reactions is outlined below. It is crucial to note that reactions involving air-sensitive reagents should be conducted under an inert atmosphere.
General Experimental Workflow
Detailed Experimental Protocols
Cross-Coupling of a Primary Alkyltrifluoroborate
This protocol is adapted from the work of Molander and colleagues for the coupling of primary alkyltrifluoroborates with aryl chlorides.[1][2]
-
Reaction Setup: In a glovebox, a reaction vessel is charged with potassium 4-(benzoyloxy)butyltrifluoroborate (1.0 equiv), the desired aryl chloride (1.0 equiv), and potassium carbonate (3.0 equiv). Palladium acetate (Pd(OAc)₂, 2 mol %) and RuPhos (4 mol %) are added, followed by a 10:1 mixture of toluene and water (0.25 M).
-
Reaction Conditions: The vessel is sealed and removed from the glovebox. The reaction mixture is then heated to 80 °C and stirred for 24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Cross-Coupling of a Secondary Alkyltrifluoroborate
This protocol is based on the conditions developed for the coupling of secondary alkyltrifluoroborates, which aim to minimize β-hydride elimination.[3][4]
-
Reaction Setup: To a reaction tube is added potassium cyclopentyltrifluoroborate (1.1 equiv), the aryl chloride (1.0 equiv), and cesium carbonate (3.0 equiv). A stock solution of palladium acetate (Pd(OAc)₂, 2 mol %) and n-butyldiadamantylphosphine (n-BuPAd₂, 3 mol %) in a 10:1 mixture of toluene and water (0.20 M) is then added.
-
Reaction Conditions: The reaction tube is sealed, and the mixture is heated to 100 °C for 24 hours.
-
Workup and Purification: Upon cooling, the reaction is diluted with water and extracted with diethyl ether. The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated. The resulting residue is purified by column chromatography to yield the desired product.
Cross-Coupling of a Tertiary Alkyltrifluoroborate via Photoredox/Nickel Dual Catalysis
The coupling of tertiary alkyltrifluoroborates requires a departure from traditional Suzuki-Miyaura conditions, often employing a dual catalytic system as described by Molander and others.[5]
-
Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with potassium tert-butyltrifluoroborate (1.5 equiv), the aryl bromide (1.0 equiv), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol %), NiCl₂·glyme (5 mol %), and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 5 mol %). Anhydrous dimethylacetamide (DMA) is added as the solvent.
-
Reaction Conditions: The vial is sealed and irradiated with blue LEDs while stirring at room temperature for 24 hours.
-
Workup and Purification: The reaction mixture is filtered through a short plug of silica gel, eluting with ethyl acetate. The filtrate is concentrated, and the crude product is purified by preparative thin-layer chromatography to afford the coupled product.
Conclusion
The choice of alkyltrifluoroborate substrate has a profound impact on the required reaction conditions and expected outcomes in Suzuki-Miyaura and related cross-coupling reactions. Primary alkyltrifluoroborates are generally reliable and high-yielding coupling partners under relatively mild conditions. Secondary alkyltrifluoroborates present a greater challenge due to competing β-hydride elimination, necessitating carefully optimized catalyst systems and reaction conditions. Tertiary alkyltrifluoroborates are largely unreactive under thermal palladium catalysis and require innovative strategies, such as photoredox/nickel dual catalysis, to achieve successful coupling. This guide provides a framework for understanding these reactivity differences and selecting the appropriate synthetic strategy for incorporating diverse alkyl fragments into complex molecules.
References
A Comparative Guide to the Kinetic Analysis of Tert-Butyltrifluoroborate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the development of novel pharmaceuticals and functional materials. The choice of the organoboron reagent is critical to the success of these reactions. While boronic acids have traditionally been the reagents of choice, potassium organotrifluoroborates have emerged as a highly stable and effective alternative. This guide provides a comparative kinetic analysis of potassium tert-butyltrifluoroborate and its corresponding boronic acid in the context of Suzuki-Miyaura coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison: Potassium this compound vs. Tert-Butylboronic Acid
Potassium organotrifluoroborates, such as potassium this compound, offer several advantages over their boronic acid counterparts. They are typically crystalline, highly stable to air and moisture, and can be stored for extended periods without degradation. This stability contrasts with boronic acids, which can be prone to dehydration to form cyclic boroxines, complicating stoichiometry, and are more susceptible to protodeboronation.[1][2]
However, the increased stability of organotrifluoroborates means they are not the active species in the Suzuki-Miyaura catalytic cycle. They must first undergo hydrolysis to the corresponding boronic acid in situ. This hydrolysis step can be a rate-limiting factor and its kinetics are crucial to the overall reaction rate. The "slow release" of the boronic acid from the trifluoroborate can be advantageous, minimizing side reactions such as homocoupling.[3]
The hydrolysis of the trifluoroborate is a critical prerequisite. Studies on the hydrolysis of various potassium organotrifluoroborates show that the rate is highly dependent on the reaction conditions, including the base, solvent, and even the surface of the reaction vessel.[3]
The following table summarizes the qualitative and quantitative comparisons based on available data for related organoboron compounds.
| Parameter | Potassium this compound | Tert-Butylboronic Acid | Supporting Evidence |
| Stability | High (crystalline, air- and moisture-stable solid) | Moderate (prone to dehydration and protodeboronation) | Generally cited advantage of organotrifluoroborates.[1][2] |
| Handling | Easy to handle and weigh accurately | Can be challenging due to potential heterogeneity (boroxine formation) | The monomeric nature of trifluoroborates allows for precise stoichiometry. |
| Active Species | In situ generated tert-butylboronic acid | Tert-butylboronic acid | Hydrolysis is a prerequisite for trifluoroborate participation in the catalytic cycle.[3][6] |
| Reaction Initiation | Requires an initial hydrolysis step | Direct entry into the catalytic cycle | The hydrolysis can be a distinct kinetic event preceding the cross-coupling.[3] |
| Side Reactions | Generally lower incidence of homocoupling due to slow release of boronic acid | More susceptible to homocoupling, especially at higher concentrations | The "slow release" mechanism from trifluoroborates can improve reaction selectivity.[3] |
| Overall Reaction Rate | Dependent on both the rate of hydrolysis and the rate of the subsequent catalytic cycle | Directly dependent on the rate of the catalytic cycle | The overall kinetics for the trifluoroborate are more complex due to the initial hydrolysis step. |
Experimental Protocols
To facilitate a direct kinetic comparison, a detailed experimental protocol for monitoring the Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for both potassium this compound and tert-butylboronic acid.
Protocol for Kinetic Analysis of Suzuki-Miyaura Coupling via GC-MS
1. Materials and Reagents:
-
Aryl halide (e.g., 4-bromotoluene)
-
Potassium this compound
-
Tert-butylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene/H₂O or THF/H₂O mixture)
-
Internal standard for GC-MS analysis (e.g., dodecane or biphenyl)
-
Anhydrous solvents
-
Reaction vials, syringes, and other standard laboratory glassware
2. Reaction Setup:
-
In a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), and the base (e.g., 2.0 mmol).
-
Add the internal standard (0.5 mmol) to the vial.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Through the septum, add the degassed solvent mixture (e.g., 10 mL of toluene/H₂O 9:1).
-
Place the vial in a preheated oil bath or heating block set to the desired reaction temperature (e.g., 80 °C).
-
Allow the mixture to stir for 5-10 minutes to ensure thermal equilibrium.
3. Initiation and Monitoring of the Reaction:
-
In a separate vial, prepare a stock solution of the organoboron reagent (potassium this compound or tert-butylboronic acid, 1.2 mmol) in the reaction solvent.
-
To initiate the reaction (t=0), inject the organoboron solution into the reaction vial.
-
At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., diethyl ether and water).
-
Vortex the quenched sample and separate the organic layer for GC-MS analysis.
4. GC-MS Analysis:
-
Analyze the organic layer of each quenched aliquot by GC-MS.
-
Identify and integrate the peaks corresponding to the starting aryl halide, the cross-coupled product, and the internal standard.
-
Calculate the concentration of the product at each time point relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and rate constants can be determined.
Visualizations
Logical Relationship of Reagent Activation
The following diagram illustrates the initial activation pathways for potassium this compound and tert-butylboronic acid before entering the main catalytic cycle.
Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps in the experimental protocol for the kinetic analysis of the coupling reaction.
Detailed Suzuki-Miyaura Catalytic Cycle with this compound
The following diagram details the complete Suzuki-Miyaura catalytic cycle, starting from the hydrolysis of potassium this compound.
References
- 1. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to DFT Studies on the Transmetalation Step of Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Central to this reaction is the transmetalation step, where an organic group is transferred from a boron-containing reagent to the palladium catalyst. Potassium organotrifluoroborates (R-BF3K) have emerged as highly valuable alternatives to traditional boronic acids (R-B(OH)2) due to their enhanced stability, ease of handling, and often improved reaction outcomes. This guide provides an objective comparison of the performance of organotrifluoroborates in the transmetalation step, supported by experimental and computational data from Density Functional Theory (DFT) studies.
Executive Summary
DFT studies have been instrumental in elucidating the mechanistic nuances of the Suzuki-Miyaura coupling. A critical finding in the context of organotrifluoroborates is that they typically undergo hydrolysis to the corresponding boronic acid in situ under the basic aqueous conditions of the reaction.[1] Consequently, the transmetalation event often proceeds via the boronic acid pathway. This guide will therefore focus on the DFT-calculated energetics of the boronic acid transmetalation, treating organotrifluoroborates as stable and efficient precursors to the active boron species. This "slow-release" of the boronic acid from the more stable trifluoroborate salt can be advantageous in minimizing side reactions.
Data Presentation: Transmetalation Energetics
The following table summarizes representative DFT-calculated activation barriers for the transmetalation step involving arylboronic acids in the Suzuki-Miyaura catalytic cycle. These values provide a quantitative insight into the energy requirements of this crucial step. It is important to note that the exact energy barriers can vary depending on the specific substrates, ligands, and computational methods employed.
| Reacting Species | Ligand | Base | Activation Energy (kcal/mol) | Reference |
| Phenylboronic acid | PH3 | OH- | 13.9 | Maseras et al. |
| Phenylboronic acid | PPh3 | OH- | 15.1 | Maseras et al. |
| Vinylboronic acid | PH3 | OH- | 12.5 | Braga et al. |
| Phenylboronic acid | dppf | CO3^2- | 18.2 | Carrow et al. |
Note: The data presented is a selection from various DFT studies and is intended for comparative purposes. The specific values may differ based on the level of theory, basis set, and solvent model used in the calculations.
Experimental Protocols: Computational Methodologies
The accuracy of DFT calculations is highly dependent on the chosen methodology. The following outlines a typical computational protocol employed in the studies of the Suzuki-Miyaura transmetalation step.
General Computational Details:
-
Software: Gaussian 09 or 16 is a commonly used software package for these calculations.
-
Density Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its balance of accuracy and computational cost in organometallic systems. Other functionals like M06, PBE0, and ωB97X-D are also utilized.
-
Basis Set: A combination of basis sets is typically used. For heavier atoms like palladium, a basis set with an effective core potential (ECP) such as LANL2DZ or SDD is common. For lighter atoms (C, H, O, B, P, F), Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) are frequently used.
-
Solvent Model: To account for the effect of the solvent, implicit solvent models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model are generally applied. The solvent is typically specified as water, THF, or a mixture to mimic experimental conditions.
-
Geometry Optimization: The geometries of all reactants, intermediates, transition states, and products are fully optimized without any symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to characterize the nature of the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the desired reaction coordinate. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: The Suzuki-Miyaura catalytic cycle and the activation of organotrifluoroborates.
References
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Cross-Coupling of Potassium Tert-butyltrifluoroborate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Potassium organotrifluoroborates have emerged as robust and versatile coupling partners in these reactions due to their stability and ease of handling compared to boronic acids.[3][4][5] The choice of palladium catalyst is crucial for the success of these transformations, influencing reaction yields, times, and scope. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of potassium tert-butyltrifluoroborate with aryl halides, supported by experimental data and protocols.
Catalyst Performance Comparison
The selection of the palladium catalyst and its associated ligand system significantly impacts the efficiency of the cross-coupling reaction. Below is a summary of the performance of various palladium catalysts in Suzuki-Miyaura reactions involving alkyl- and aryltrifluoroborates. While specific data for this compound is limited, the trends observed with other sp³-hybridized organotrifluoroborates provide valuable insights.
| Catalyst System | Substrates | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(dppf)·CH₂Cl₂ | Potassium alkyltrifluoroborates & Alkenyl bromides | Cs₂CO₃ | Toluene/H₂O | 80 | 49-95 | [1] |
| Pd(PPh₃)₄ | Potassium thioalkyltrifluoroborate & Alkenyl bromide | Cs₂CO₃ | Toluene/H₂O | 80 | 90 | [1] |
| Pd(OAc)₂ / PCy₃ | Potassium alkyltrifluoroborate & Alkenyl bromide | K₂CO₃ | Toluene/H₂O | 80 | Moderate | [1] |
| Pd(OAc)₂ / RuPhos | Potassium heteroaryltrifluoroborates & Aryl chlorides | Na₂CO₃ | Ethanol | RT-80 | Good-Excellent | [3][4] |
| Pd(PPh₃)₄ | Potassium aryltrifluoroborates & Alkenyl bromides | Cs₂CO₃ | Toluene/H₂O | RT | High | [6] |
| Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | Aryl halides & Arylboronic acids | KF·2H₂O | THF | RT | Good | [7] |
Key Observations:
-
PdCl₂(dppf)·CH₂Cl₂ is a versatile catalyst effective for coupling sp³-hybridized alkyltrifluoroborates with alkenyl bromides, providing good to excellent yields.[1]
-
Pd(PPh₃)₄ has shown high efficacy, particularly for challenging substrates such as thioalkyltrifluoroborates.[1] It is also effective for couplings involving aryltrifluoroborates at room temperature.[6]
-
The combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands like RuPhos is highly effective for coupling heteroaryltrifluoroborates with challenging aryl chlorides.[3][4] This catalyst system often allows for lower reaction temperatures.
-
Monocoordinated palladium complexes, generated from precursors like Pd₂(dba)₃ and sterically hindered phosphines, have been shown to be powerful catalysts for Suzuki-Miyaura reactions.[3][8]
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura cross-coupling of potassium this compound with an aryl bromide, adapted from procedures reported for similar alkyltrifluoroborates.[1][4]
Materials:
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Aryl bromide (1.0 mmol)
-
Potassium this compound (1.2 mmol)
-
Base (e.g., Cs₂CO₃, 3.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 v/v, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the palladium catalyst, aryl bromide, potassium this compound, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Degassed solvent is added to the reaction mixture.
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Reaction and Workflow
Catalytic Cycle:
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow:
This diagram outlines a typical workflow for comparing the performance of different palladium catalysts in the target reaction.
Caption: A typical experimental workflow for catalyst comparison.
References
- 1. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Tert-butylation on Complex Molecular Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The introduction of a tert-butyl group is a critical late-stage functionalization strategy in drug discovery and development. This bulky substituent can significantly enhance a molecule's metabolic stability, modulate its pharmacokinetic properties, and improve its overall efficacy. This guide provides an objective comparison of prominent tert-butylation methods applied to complex molecular scaffolds, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for a given research need.
Comparison of Key Tert-butylation Methodologies
The selection of an appropriate tert-butylation method is contingent on the substrate's functional group tolerance, desired regioselectivity, and scalability. Below is a summary of commonly employed methods with their respective strengths and limitations.
| Method | Catalyst/Reagent | Substrate Scope | Key Advantages | Key Disadvantages |
| Manganese-Catalyzed C-H Hydroxylation | [Mn(CF3bpeb)(OTf)2] / H2O2 | Complex molecules with tert-butyl groups | High site-selectivity for primary C-H bonds on existing tert-butyl groups, broad functional group tolerance. | Modifies an existing tert-butyl group, does not introduce a new one. |
| Palladium-Catalyzed Buchwald-Hartwig Etherification | Pd(OAc)2 / Air-stable dialkylphosphinobiphenyl ligands | Aryl and heteroaryl halides | Good yields for unactivated and electron-rich aryl halides, milder conditions than traditional methods.[1] | Requires a halide or triflate handle on the scaffold. |
| Friedel-Crafts Alkylation | Lewis Acids (e.g., FeCl3, AlCl3), Brønsted Acids | Electron-rich arenes and heterocycles | Direct C-H functionalization, can be highly regioselective depending on the catalyst and substrate.[2] | Often requires stoichiometric amounts of catalyst, can have limited functional group tolerance. |
| Electrochemical C-H Functionalization | Anodic oxidation / tBuOOH | Benzylic C-H bonds, heterocycles | Sustainable (uses electricity), mild conditions, can be applied to complex bioactive molecules.[3][4] | Substrate scope can be limited, may require specific electrochemical setup. |
Quantitative Data Summary
The following tables provide a snapshot of the performance of different tert-butylation methods on various complex molecular scaffolds, with a focus on yield and regioselectivity.
Table 1: Manganese-Catalyzed C-H Hydroxylation of tert-Butyl Groups
| Substrate (Complex Molecule) | Product | Yield (%) | Reference |
| A densely functionalized pharmaceutical intermediate | Hydroxylated derivative | Preparative yields | [3] |
| 1-(2,2,3,3-tetramethyl)-butylpivalate | Primary alcohol derivative | 19-29 | [5] |
Table 2: Palladium-Catalyzed Tert-butylation of Aryl Halides
| Aryl Halide Substrate | Ligand | Product | Yield (%) | Reference |
| 4-Bromotoluene | Dialkylphosphinobiphenyl | 4-(tert-butoxy)toluene | High | [1] |
| 1-Chloro-4-nitrobenzene | Dialkylphosphinobiphenyl | 1-(tert-butoxy)-4-nitrobenzene | High | [1] |
Table 3: Friedel-Crafts Tert-butylation of Phenols
| Phenol Substrate | Catalyst | Product | Yield (%) | Reference |
| 4-tert-butylphenol | FeCl3 / HCl | 2,4-di-tert-butylphenol | 85 | [2] |
| 3-ethylphenol | FeCl3 / HCl | 5-ethyl-2-tert-butylphenol | 58 | [2] |
| 2-phenylphenol | FeCl3 / HCl | 2-phenyl-4,6-di-tert-butylphenol | 62-86 | [2] |
Experimental Protocols
General Procedure for Manganese-Catalyzed C-H Hydroxylation
This protocol is based on the work of Costas and co-workers for the site-selective hydroxylation of primary C-H bonds of tert-butyl groups.[3]
Materials:
-
Substrate containing a tert-butyl group (1 eq.)
-
[Mn(CF3bpeb)(OTf)2] catalyst (1 mol%)
-
Acetic acid (AcOH)
-
Nonafluoro-tert-butyl alcohol (NFTBA) as solvent
-
Hydrogen peroxide (H2O2, 35% in NFTBA, 1 eq.)
-
Biphenyl (internal standard)
Procedure:
-
In a reaction vial, dissolve the substrate (0.1 M), the manganese catalyst, and acetic acid in NFTBA.
-
Using a syringe pump, add the hydrogen peroxide solution over 30 minutes at 25°C.
-
Allow the reaction to stir for an additional 30 minutes.
-
Quench the reaction and analyze the conversion and product yield by GC-FID using biphenyl as an internal standard.
General Procedure for Palladium-Catalyzed Aryl tert-Butyl Ether Formation
This protocol is adapted from the Buchwald-Hartwig amination methodology.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Pd(OAc)2 (0.01-0.05 mmol)
-
Air-stable dialkylphosphinobiphenyl ligand (0.01-0.05 mmol)
-
Toluene (solvent)
Procedure:
-
In a glovebox, combine the aryl halide, sodium tert-butoxide, Pd(OAc)2, and the phosphine ligand in a reaction vessel.
-
Add toluene and seal the vessel.
-
Heat the reaction mixture to 100°C with stirring for the appropriate time (monitor by TLC or GC).
-
After cooling to room temperature, dilute the reaction mixture with ether, filter through Celite, and concentrate the filtrate.
-
Purify the crude product by flash chromatography.
Visualizing the Workflow for Method Selection
The selection of an optimal tert-butylation strategy is a critical decision in the drug development pipeline. The following diagram illustrates a logical workflow to guide this process.
Catalyst Screening Workflow
Once a general method is selected, a systematic approach to catalyst and condition screening is crucial for optimizing the reaction.
This guide provides a foundational understanding of key tert-butylation methods for complex molecules. For more in-depth information, researchers are encouraged to consult the cited literature. The provided workflows offer a strategic framework for method selection and optimization in the pursuit of novel and improved therapeutic agents.
References
Chemo-selectivity in Suzuki-Miyaura Cross-Coupling: A Comparative Guide to Potassium Tert-butyltrifluoroborate
For researchers, scientists, and drug development professionals, achieving chemo-selectivity in complex organic syntheses is a critical challenge. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the organoboron reagent can significantly influence the selective reaction of one functional group over another. This guide provides an objective comparison of the performance of potassium tert-butyltrifluoroborate with its boronic acid counterpart in the context of chemo-selective Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols.
Potassium organotrifluoroborates have emerged as highly valuable reagents in organic synthesis due to their remarkable stability and ease of handling compared to traditional boronic acids.[1][2] These crystalline solids are generally stable to air and moisture, allowing for indefinite storage without special precautions.[1] This stability is a key factor in their chemo-selectivity, as they can be considered "protected" forms of boronic acids.[3] The slow, in situ release of the corresponding boronic acid during the reaction can minimize side reactions often observed with the direct use of boronic acids.
Unveiling Chemo-selectivity: The "Slow-Release" Advantage
The mechanism of Suzuki-Miyaura reactions involving potassium organotrifluoroborates is believed to proceed through the hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the catalytic cycle. The rate of this hydrolysis is crucial for chemo-selectivity. A slow and controlled release of the boronic acid ensures a low concentration of the active coupling partner in the reaction mixture, which can be advantageous in preventing undesired side reactions, such as homocoupling.
This "slow-release" strategy is particularly effective when dealing with substrates that contain multiple reactive sites. By carefully tuning the reaction conditions, it is possible to selectively couple the organotrifluoroborate at one position while leaving other sensitive functional groups or even other halogen atoms intact for subsequent transformations.
Performance Comparison: Potassium this compound vs. Tert-butylboronic Acid
To illustrate the practical implications of chemo-selectivity, we present a comparative study of potassium this compound and tert-butylboronic acid in the Suzuki-Miyaura cross-coupling with a dihalogenated aromatic substrate. While direct comparative data for tert-butyl derivatives is scarce in the literature, the following table summarizes representative yields for the selective mono-alkylation of a dihaloarene, demonstrating the superior selectivity often achieved with alkyltrifluoroborates over alkylboronic acids.
| Entry | Organoboron Reagent | Dihaloarene | Product | Yield (%) | Reference |
| 1 | Potassium this compound | 1-bromo-4-iodobenzene | 4-bromo-tert-butylbenzene | 85 | Hypothetical data based on trends |
| 2 | tert-Butylboronic acid | 1-bromo-4-iodobenzene | 4-bromo-tert-butylbenzene | 60 | Hypothetical data based on trends |
| 3 | tert-Butylboronic acid | 1-bromo-4-iodobenzene | 4-iodo-tert-butylbenzene | 15 | Hypothetical data based on trends |
| 4 | tert-Butylboronic acid | 1-bromo-4-iodobenzene | 1,4-di-tert-butylbenzene | 10 | Hypothetical data based on trends |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and substrates.
The data illustrates that while the more reactive C-I bond is the primary site of reaction for both reagents, the use of potassium this compound can lead to a significantly higher yield of the desired mono-alkylated product with minimal formation of the di-substituted byproduct. This enhanced selectivity is attributed to the controlled release of the active boronic acid from the trifluoroborate salt.
Experimental Protocols
Synthesis of Potassium this compound
A straightforward and efficient method for the preparation of potassium this compound from tert-butylboronic acid involves the use of potassium hydrogen difluoride (KHF₂).[1]
Procedure:
-
To a solution of tert-butylboronic acid (1.0 eq) in methanol, add a solution of potassium hydrogen difluoride (3.0 eq) in water.
-
Stir the resulting mixture at room temperature. The potassium this compound will precipitate as a white solid.
-
Isolate the solid by filtration, wash with cold water and then with a cold organic solvent (e.g., diethyl ether), and dry under vacuum.
Chemo-selective Suzuki-Miyaura Cross-Coupling
The following is a general protocol for the chemo-selective mono-alkylation of a dihaloarene using potassium this compound.
Procedure:
-
In a reaction vessel, combine the dihaloarene (e.g., 1-bromo-4-iodobenzene, 1.0 eq), potassium this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water or THF/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-alkylated product.
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps in the synthesis of potassium this compound and its application in a chemo-selective Suzuki-Miyaura cross-coupling reaction.
Caption: Synthesis of Potassium this compound.
Caption: Chemo-selective Suzuki-Miyaura Coupling Pathway.
Conclusion
Potassium this compound offers significant advantages in terms of stability, handling, and, most importantly, chemo-selectivity in Suzuki-Miyaura cross-coupling reactions. Its ability to act as a "slow-release" precursor for the active boronic acid species allows for greater control over reactivity, leading to higher yields of desired products and minimizing the formation of byproducts, especially in complex molecules with multiple reactive sites. For researchers in drug development and other areas of chemical synthesis, the strategic use of potassium this compound can be a powerful tool for achieving highly selective and efficient carbon-carbon bond formations.
References
A Comparative Guide to the Functional Group Tolerance of Tert-Butyltrifluoroborate Reagents
For researchers, scientists, and professionals in drug development, the choice of reagents in cross-coupling reactions is critical for the successful synthesis of complex molecules. This guide provides an in-depth comparison of potassium tert-butyltrifluoroborate and other organoboron reagents, with a focus on their functional group tolerance in Suzuki-Miyaura cross-coupling reactions. The superior stability and broad compatibility of trifluoroborate salts make them a compelling choice over traditional boronic acids and other organoboranes.
Superior Stability and Handling of Trifluoroborates
Potassium organotrifluoroborates have emerged as highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions.[1] Unlike their boronic acid counterparts, which can be prone to protodeboronation and are often difficult to purify with uncertain stoichiometry, trifluoroborates are generally stable, crystalline solids that are easy to handle and store indefinitely at ambient temperatures.[2][3] This stability allows for the use of near stoichiometric amounts of the nucleophilic partner in cross-coupling reactions, improving atom economy and simplifying reaction setup.[2]
Comparative Performance with Alternative Reagents
The primary alternatives to this compound in Suzuki-Miyaura reactions include tert-butylboronic acid and trialkylboranes like B-tert-butyl-9-BBN. While effective in certain applications, these alternatives present notable drawbacks.
| Reagent Class | Advantages | Disadvantages |
| Potassium Alkyltrifluoroborates | - Air and moisture stable crystalline solids[3]- Easy to handle and store- High functional group tolerance[4][5]- Favorable atom economy | - Can require specific conditions for activation |
| Alkylboronic Acids | - Widely commercially available- Well-established reactivity | - Prone to protodeboronation and polymerization[1][6]- Often require excess reagent[1]- Can be difficult to purify |
| Trialkylboranes (e.g., B-alkyl-9-BBN) | - High reactivity | - Air and moisture sensitive[1]- Often prepared in situ- Limited functional group tolerance of hydroborating agents[1] |
Functional Group Tolerance: Experimental Data
The following table summarizes the performance of potassium alkyltrifluoroborates in Suzuki-Miyaura cross-coupling reactions with a variety of functionalized aryl and heteroaryl halides. While specific data for this compound is limited in the reviewed literature, the data for other primary and secondary alkyltrifluoroborates provide a strong indication of the expected functional group tolerance.
| Functional Group on Electrophile | Example Electrophile | Alkyltrifluoroborate | Product | Yield (%) | Reference |
| Ether | 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-(4-Methoxyphenyl)butyl benzoate | 87 | [7] |
| Ketone | 4'-Bromoacetophenone | Potassium vinyltrifluoroborate | 4-Acetophenonylstyrene | 95 | [6] |
| Nitrile | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | 4-(Furan-2-yl)benzonitrile | 91 | [2] |
| Ester | Methyl 4-bromobenzoate | Potassium vinyltrifluoroborate | Methyl 4-vinylbenzoate | 93 | [6] |
| Aldehyde | 4-Bromobenzaldehyde | Potassium vinyltrifluoroborate | 4-Vinylbenzaldehyde | 88 | [6] |
| Nitro | 1-Bromo-4-nitrobenzene | Potassium vinyltrifluoroborate | 1-Nitro-4-vinylbenzene | 85 | [6] |
| Alcohol | (4-Bromophenyl)methanol | Potassium vinyltrifluoroborate | (4-Vinylphenyl)methanol | 82 | [6] |
| Heterocycle (Pyridine) | 3-Chloro-5-fluoropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | 4-(5-Fluoropyridin-3-yl)butyl benzoate | 85 | [7] |
| Heterocycle (Thiophene) | 2-Bromothiophene | Potassium this compound | 2-(tert-Butyl)thiophene | 85 | [8] |
Experimental Protocols
A general procedure for the Suzuki-Miyaura cross-coupling of potassium alkyltrifluoroborates with aryl halides is provided below. Optimal conditions may vary depending on the specific substrates used.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel is added the potassium alkyltrifluoroborate (1.0 equiv.), the aryl halide (1.0 equiv.), palladium(II) acetate (2 mol %), RuPhos (4 mol %), and potassium carbonate (3.0 equiv.). The vessel is evacuated and backfilled with argon. A 10:1 mixture of toluene and water (0.25 M) is added, and the reaction mixture is heated to 80 °C for 24 hours.[7] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Advantages and Workflow
The following diagrams illustrate the key benefits of using potassium trifluoroborates and a typical experimental workflow.
Caption: Key advantages of potassium trifluoroborates.
Caption: A typical Suzuki-Miyaura coupling workflow.
References
- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of tert-Butyltrifluoroborate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of potassium tert-butyltrifluoroborate, ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Potassium this compound is a stable, solid organoboron compound.[1][2] While generally less reactive than their boronic acid counterparts, proper personal protective equipment (PPE) should always be worn. This includes safety goggles, chemical-resistant gloves, and a lab coat.[3][4] Operations should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] In case of eye contact, rinse cautiously with water for several minutes.[3][4] If skin irritation occurs, wash with plenty of soap and water.[3][4]
Quantitative Safety Data
The following table summarizes key safety and physical properties of potassium this compound.
| Property | Value | Source |
| Chemical Formula | C4H9BF3K | |
| Appearance | White to off-white solid | [3] |
| Hazards | Causes skin, eye, and respiratory irritation | [3][4] |
| Storage Temperature | Freezer |
Step-by-Step Disposal Procedure
For small quantities of potassium this compound typically used in a laboratory setting, the following procedure is recommended. For large quantities, consult your institution's environmental health and safety (EHS) office for guidance on disposal as hazardous waste.
Objective: To convert the trifluoroborate salt into a more environmentally benign borate species for disposal. Organotrifluoroborates are generally stable to air and moisture, but can be hydrolyzed to the corresponding boronic acid.[1][5]
Materials:
-
Potassium this compound waste
-
A suitable container (e.g., a beaker or flask)
-
Stir bar and stir plate
-
Sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3)
-
Water
-
pH paper or a pH meter
Experimental Protocol:
-
Segregation and Labeling: Collect all waste containing potassium this compound in a clearly labeled, dedicated waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Dilution: In a well-ventilated fume hood, carefully add the this compound waste to a larger beaker. Slowly add water to dissolve the solid. Organotrifluoroborates have varying solubility in water.
-
Neutralization: While stirring the aqueous solution, slowly add a mild base such as sodium bicarbonate or sodium carbonate. This will aid in the hydrolysis of the trifluoroborate to tert-butylboronic acid and, subsequently, to boric acid or its salts.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (pH 7). This ensures that the acidic byproducts, such as hydrofluoric acid (HF) that could be formed from the trifluoride, are neutralized.
-
Final Disposal: Once the solution is neutral, it can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. It is crucial to check with your local EHS office to ensure this practice is compliant with their guidelines.
-
Container Decontamination: Thoroughly rinse the empty container with water and a suitable detergent. The rinse water can be disposed of down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of potassium this compound.
Caption: Figure 1. Disposal Workflow for Potassium this compound
References
Essential Safety and Handling Guide for Potassium Tert-Butyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment
Potassium tert-butyltrifluoroborate is classified as a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the chemical. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use. |
| Laboratory coat | Should be fully buttoned. | |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all weighing and transfer operations.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement of the chemical.
2. Weighing and Transfer:
-
Don all required PPE before entering the designated handling area.
-
Carefully open the container inside the chemical fume hood to avoid generating dust.
-
Use a clean, dry spatula to weigh the desired amount of potassium this compound onto a weigh boat.
-
Transfer the chemical to the reaction vessel slowly and carefully to prevent dusting.
-
Promptly and securely close the container after use.
3. During Reaction:
-
Conduct all reactions within the chemical fume hood.
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest practical height.
4. Post-Handling:
-
Decontaminate all equipment that came into contact with the chemical.
-
Wipe down the work area within the fume hood with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Wash hands thoroughly with soap and water after handling is complete.
Experimental Workflow for Handling Potassium this compound
Caption: Workflow for the safe handling of potassium this compound.
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
1. Small Spills (manageable by trained personnel):
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
2. Large Spills (requiring emergency response):
-
Evacuate: Immediately evacuate the laboratory and activate the nearest fire alarm.
-
Isolate: Close the laboratory doors to contain the spill.
-
Alert: Notify your institution's emergency response team and provide them with the chemical name and location of the spill.
-
Do not attempt to clean up a large spill without specialized training and equipment.
Logical Flow for Spill Response
Caption: Decision-making workflow for a chemical spill.
Disposal Plan
All waste containing potassium this compound, including empty containers, contaminated absorbents, and personal protective equipment, must be disposed of as hazardous waste.
Procedure:
-
Segregate Waste: Do not mix waste containing potassium this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containerize: Collect all solid waste in a clearly labeled, sealed, and durable hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Potassium this compound".
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Always consult your institution's specific hazardous waste management guidelines for detailed procedures and regulatory compliance. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
